molecular formula C9H6ClNO2S B1672709 J1075

J1075

Cat. No.: B1672709
M. Wt: 227.67 g/mol
InChI Key: HRXULFWGEYSULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

J1075 is an inhibitor of histone deacetylase 8 (HDAC8).

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

3-chloro-N-hydroxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C9H6ClNO2S/c10-7-5-3-1-2-4-6(5)14-8(7)9(12)11-13/h1-4,13H,(H,11,12)

InChI Key

HRXULFWGEYSULN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NO)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

J1075;  J-1075;  J 1075; 

Origin of Product

United States

Foundational & Exploratory

Compound J1075: A Review of Publicly Available Chemical Information

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the identity of Compound J1075: A comprehensive search of scientific literature, chemical databases, and public records did not yield a specific, publicly documented chemical entity with the designation "Compound this compound" intended for research, drug development, or scientific applications. The search results for this term are ambiguous and point towards industrial products or internal numbering systems not available in the public domain.

The most relevant, albeit likely incorrect, match for the "this compound" identifier is a commercial product known as Priamine™ 1075 . This document summarizes the publicly available information on Priamine™ 1075. It is critical to note that this is an industrial chemical, and the available data is not sufficient to create the in-depth technical guide with experimental protocols and biological pathway analysis as requested for a research and drug development audience.

Priamine™ 1075: A High-Purity Dimer Diamine

Priamine™ 1075 is a high-purity, low-viscosity dimer diamine used as a monomer or building block in the synthesis of high-molecular-weight polyamides and high-performance polyimides.[1][2][3] It is derived from renewable resources, specifically dimerized fatty acids, and boasts a 100% renewable carbon content.[1][4] Its primary applications are in the formulation of adhesives, sealants, elastomers, engineering plastics, and materials for 3D printing.[1][4]

The main advantages of using Priamine™ 1075 in polymer formulations include imparting high flexibility, moisture repellency (hydrophobicity), improved adhesion to plastics, and low melt viscosity.[1][5]

Chemical Properties of Priamine™ 1075

The precise chemical structure of Priamine™ 1075 is not that of a single molecule but a mixture of acyclic and cyclic isomers of C36 dimer diamine.[6] The properties listed are based on technical datasheets from the manufacturer, Cargill (formerly Croda).

PropertyValueTest Condition / Notes
Chemical Family Dimer DiamineBuilding block for polymers.[1]
Appearance LiquidAt 25°C.[7]
Color 1 GardnerAt 25°C.[1]
Dynamic Viscosity 210 mPa.sAt 25°C.[1]
Amine Value 205 mgKOH/g[1]
CAS Number 68955-56-6General for dimer diamine.[8]
Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical characterization of Priamine™ 1075 are proprietary to the manufacturer and are not publicly available.

Scientific literature describes the use of Priamine™ 1075 as a reactant in polymerization. For instance, in the synthesis of non-isocyanate poly(carbonate-urethane)s, Priamine™ 1075 is reacted with bis(hydroxyalkyl carbamate)s.[6] However, these studies focus on the resulting polymer and do not provide a detailed experimental breakdown of the starting material itself.

A general workflow for the use of Priamine™ 1075 in a polymerization reaction, as inferred from the literature, is presented below.

G cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_product Product Work-up priamine Priamine™ 1075 reactor Inert Atmosphere Reactor (e.g., Schlenk flask) - Controlled Temperature - Stirring priamine->reactor comonomer Co-monomer (e.g., Diacid, Carbonate) comonomer->reactor isolation Polymer Isolation (e.g., Precipitation, Solvent Evaporation) reactor->isolation Polycondensation / Polyaddition analysis Characterization (FT-IR, NMR, TGA, etc.) isolation->analysis

Workflow for Polymer Synthesis using Priamine™ 1075.

Signaling Pathways and Biological Activity

There is no publicly available information to suggest that Priamine™ 1075 has any intended biological activity or interacts with cellular signaling pathways. Its use is confined to materials science and industrial chemistry. Therefore, a diagram of a signaling pathway involving this compound cannot be created.

Conclusion

While "Priamine™ 1075" is a defined chemical product, it does not appear to be the "Compound this compound" relevant to a research and drug development audience. The information required to produce an in-depth technical guide, including detailed experimental protocols and biological data, is not available in the public domain. The data presented here is based on industrial product datasheets and academic papers focused on material synthesis.

References

In-Depth Technical Guide: Compound MVT-1075 (177Lu-HuMab-5B1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound MVT-1075 is an investigational radioimmunotherapy (RIT) agent being developed for the treatment of cancers that overexpress the carbohydrate antigen 19-9 (CA19-9), such as pancreatic, colon, and lung cancers.[1][2] It is a conjugate of a fully human monoclonal antibody, HuMab-5B1, and the beta-emitting radioisotope Lutetium-177.[3] MVT-1075 is designed to selectively deliver a cytotoxic dose of radiation to tumor cells, thereby minimizing damage to surrounding healthy tissues. This document provides a comprehensive overview of the available technical data on MVT-1075.

Compound Profile

PropertyDescription
Generic Name Lutetium-177 HuMab-5B1
Alternative Names 177Lu-CHX-A"-DTPA-HuMAb-5B1, MVT 1075
Drug Class Radioimmunotherapy, Antineoplastic, Monoclonal Antibody
Mechanism of Action Ionizing radiation emitter
Originator MabVax Therapeutics
Developers MabVax Therapeutics, Memorial Sloan-Kettering Cancer Center

Mechanism of Action

The therapeutic action of MVT-1075 is based on a targeted delivery of radiation to cancer cells.[4] The mechanism can be broken down into the following steps:

  • Targeting: The HuMab-5B1 antibody component of MVT-1075 specifically binds to the sialyl Lewisª (sLeª) epitope of the CA19-9 antigen, which is highly expressed on the surface of various cancer cells, including up to 94% of pancreatic cancers.[3]

  • Internalization: Following binding to CA19-9, the MVT-1075 complex is internalized by the tumor cells.[3]

  • Cytotoxicity: The Lutetium-177 radioisotope, now localized within or near the tumor cells, emits beta particles. These high-energy electrons cause DNA damage and the generation of reactive oxygen species, ultimately leading to apoptosis and cell death.[4]

MVT-1075 is often administered in combination with MVT-5873, which is the "naked" HuMab-5B1 antibody. MVT-5873 is given as a blocking dose to optimize the therapeutic window and ensure that the radiolabeled antibody preferentially binds to tumor sites.[4]

Signaling Pathway and Cellular Targeting

MVT-1075_Mechanism_of_Action cluster_circulation Bloodstream cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular MVT-1075 MVT-1075 Tumor_Cell Tumor_Cell MVT-1075->Tumor_Cell Internalization CA19-9 CA19-9 Antigen MVT-1075->CA19-9 Binding DNA_Damage DNA Damage & Apoptosis Tumor_Cell->DNA_Damage Beta Radiation Emission CA19-9->Tumor_Cell Expressed on

MVT-1075 targeting and mechanism of action.

Preclinical Studies

Preclinical evaluation of MVT-1075 has been conducted in mouse xenograft models of human pancreatic cancer (BxPC3), which are known to express CA19-9.[3][5]

Efficacy
  • Tumor Growth Inhibition: In subcutaneous BxPC3 xenograft models, single doses of MVT-1075 ranging from 75 to 450 µCi significantly inhibited tumor growth, with higher doses showing sustained suppression.[5] In an orthotopic BxPC3 tumor model, a single 300 µCi dose of MVT-1075 resulted in a 50% reduction in tumor volume by day 20 compared to the initial volume.[5]

  • Dose Fractionation: Studies have also explored fractionated dosing schedules (e.g., 75 µCi x 2 or 50 µCi x 3), which were found to be as effective as a single 150 µCi dose in inhibiting tumor growth.[3]

Preclinical Efficacy of MVT-1075 in BxPC3 Xenograft Model
Tumor Model
Subcutaneous
Orthotopic
Subcutaneous
Biodistribution

Biodistribution studies were conducted in both normal and tumor-bearing athymic nude mice to assess the uptake and clearance of MVT-1075.[3]

  • Tumor Uptake: In mice with subcutaneous BxPC3 xenografts, MVT-1075 showed rapid and high uptake in tumor tissue, reaching 69% of the injected dose per gram (%ID/g) by 24 hours and 86% ID/g by 120 hours.[3]

  • Normal Tissue Distribution: In normal mice, there was an expected gradual decrease in radioactivity in the blood, heart, and lungs, with low uptake observed in the normal pancreas.[3][5]

Biodistribution of MVT-1075 in BxPC3 Tumor-Bearing Mice
Time Point
24 hours
120 hours

Clinical Studies

A Phase 1, open-label, non-randomized, dose-escalation study (NCT03118349) of MVT-1075 in combination with MVT-5873 has been conducted in patients with previously treated, CA19-9 positive malignancies.[6] The primary objectives were to determine the maximum tolerated dose (MTD) and to evaluate the safety profile.[2]

Study Design

The study employed a 3+3 dose-escalation design. A cycle of radioimmunotherapy consisted of dosing on days 1 and 15, with a 57-day dose-limiting toxicity (DLT) assessment period. On day 1, patients received a blocking dose of MVT-5873 followed by 50% of the estimated MVT-1075 dose for that cohort. The remaining MVT-1075 dose was administered on day 15.[6]

Safety and Tolerability

Interim results from the initial patient cohort demonstrated that MVT-1075 was reasonably well-tolerated.[1] The observed toxicities were primarily hematologic and considered manageable.[1][6]

Preliminary Safety Data from Phase 1 Trial (Cohort 1)
Toxicity
White Blood Cell Count
Platelet Count
Hemoglobin
Pharmacokinetics and Dosimetry

Pharmacokinetic and dosimetry data from the first cohort of the Phase 1 trial have been reported.[6]

Pharmacokinetic Parameters of MVT-1075 (Median Values)
Parameter
Whole Body Biological Half-life
Serum α Biological Half-life
Serum β Biological Half-life

Dosimetry data confirmed the accumulation of MVT-1075 on target lesions.[6]

Experimental Protocols

Preclinical Xenograft Efficacy Studies
  • Cell Line: BxPC3 human pancreatic cancer cells, known to express CA19-9, are used.

  • Animal Model: Athymic nude mice are utilized.

  • Tumor Implantation: BxPC3 cells are implanted either subcutaneously or orthotopically into the pancreas of the mice.

  • Treatment Administration: Once tumors reach a specified volume (e.g., ~150-250 mm³), MVT-1075 is administered intravenously at various doses and schedules.[3]

  • Efficacy Assessment: Tumor growth is monitored over time using caliper measurements. Data is typically censored when a certain percentage of the group exceeds a maximum allowed tumor volume.[3]

Phase 1 Clinical Trial Protocol (Simplified)
  • Patient Population: Patients with relapsed/refractory, locally advanced or metastatic CA19-9 positive malignancies.[6]

  • Study Design: Open-label, dose-escalation (3+3 design) with cohort expansion.[3]

  • Treatment Regimen:

    • Day 1: A blocking dose of MVT-5873 (70 mg IV) is administered, followed 2-4 hours later by 50% of the calculated MVT-1075 dose for the cohort.[6]

    • Days 1-8: Dosimetry is performed using gamma camera imaging and SPECT/CT scans.[6]

    • Day 15: A second blocking dose of MVT-5873 is given, followed by the remaining MVT-1075 dose.[6]

  • Endpoints:

    • Primary: Safety and maximum tolerated dose.[2]

    • Secondary: Dosimetry, pharmacokinetics, tumor response, and changes in serum CA19-9 levels.[6]

Experimental Workflow Diagram

MVT-1075_Development_Workflow Preclinical_Studies Preclinical_Studies Xenograft_Models BxPC3 Xenograft Models Preclinical_Studies->Xenograft_Models Biodistribution Biodistribution Studies Preclinical_Studies->Biodistribution Efficacy_Testing Efficacy & Dose Finding Preclinical_Studies->Efficacy_Testing Phase_1_Trial Phase 1 Clinical Trial (NCT03118349) Efficacy_Testing->Phase_1_Trial Dose_Escalation 3+3 Dose Escalation Phase_1_Trial->Dose_Escalation PK_Dosimetry Pharmacokinetics & Dosimetry Phase_1_Trial->PK_Dosimetry Tumor_Response Tumor Response Evaluation Phase_1_Trial->Tumor_Response Safety_Profile Safety & MTD Assessment Dose_Escalation->Safety_Profile

Development workflow for MVT-1075.

Safety Information

A formal Material Safety Data Sheet (MSDS) for MVT-1075 is not publicly available as it is an investigational drug. Safety information is derived from preclinical and clinical studies.

  • Preclinical: In xenograft studies, MVT-1075 was reported to be well-tolerated.[3]

  • Clinical: The primary toxicities observed in the Phase 1 trial were hematologic, including decreases in white blood cells, platelets, and hemoglobin. These were described as manageable.[1][6] As a radiopharmaceutical, standard precautions for handling radioactive materials must be observed.

Conclusion

MVT-1075 is a promising radioimmunotherapy agent that has demonstrated preclinical efficacy and a manageable safety profile in early clinical trials for the treatment of CA19-9 positive malignancies. Its targeted mechanism of action offers the potential for improved therapeutic outcomes in this patient population. Further clinical development will be necessary to fully elucidate its efficacy and safety.

References

Unraveling "J1075 Modified PTFE": A Technical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the synthesis and characterization of a material identified as "J1075 modified PTFE" has revealed no such recognized compound in the current scientific literature. The query appears to conflate two distinct entities: "this compound," which is associated with a quinolone antibiotic, and "modified PTFE," a well-known fluoropolymer with enhanced properties. This guide will separately address what is known about modified Polytetrafluoroethylene (PTFE) and the therapeutic agent this compound, while highlighting the absence of any documented synthesis or characterization of a composite material involving both.

Modified Polytetrafluoroethylene (PTFE)

Polytetrafluoroethylene (PTFE) is a synthetic fluoropolymer of tetrafluoroethylene. Modified PTFE is a variation of virgin PTFE that has been chemically altered to enhance certain characteristics. These improvements can include:

  • Smoother, less porous surfaces: This quality makes components less likely to trap contaminants and easier to clean.[1]

  • Improved permeation resistance: The low micro-void content of modified PTFE enhances its ability to resist permeation.[1]

  • Increased flexibility and creep resistance: Modified versions often exhibit a longer flex life and better resistance to deformation under load compared to standard PTFE.[1]

  • Higher dielectric strength: This makes it a superior material for high-voltage insulation.[1]

  • Weldability: Unlike standard PTFE, some modified versions can be fused or welded using various heat techniques.[1]

One example of a commercially available modified PTFE is Teflon™ NXT 85.[1] The properties of this material are summarized in the table below.

PropertyValue
Tensile Strength4000-4500 psi
Elongation at Break400-450%
Specific Gravity~2.16 – 2.18
Dielectric Strength (76.2 µm film)208 kV/mm (5,200 V/0.001 in)
Note: The property data represents average values from laboratory samples and may vary based on processing techniques and temperature.[1]

This compound: A Quinolone Antibiotic

The designation "this compound" in the context of pharmaceuticals appears to be related to the ATC code J01M, which pertains to quinolone antibiotics.[2] Quinolones are a class of broad-spectrum bactericidal drugs that function by interfering with DNA replication in bacteria.[2] They achieve this by inhibiting the ligase activity of type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] This disruption leads to single- and double-strand breaks in the bacterial DNA, ultimately causing cell death.[2]

Quinolone antibiotics are categorized into generations based on their spectrum of activity.[2] The development of these drugs began with the discovery of nalidixic acid in 1962.[2] Later generations, known as fluoroquinolones, incorporated fluorine atoms into their structure, which significantly broadened their antibacterial efficacy to include both Gram-negative and some Gram-positive bacteria.[2]

Mechanism of Action: Quinolone Antibiotics

The following diagram illustrates the general mechanism of action for quinolone antibiotics.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial DNA Topoisomerases DNA Gyrase & Topoisomerase IV Bacterial_DNA->Topoisomerases Unwinding for replication DNA_Replication DNA Replication Topoisomerases->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to Quinolone Quinolone Antibiotic Quinolone->Topoisomerases Inhibits ligase activity

Caption: Mechanism of action of quinolone antibiotics.

Conclusion

Based on available information, "this compound modified PTFE" does not appear to be a recognized or documented material. The query likely stems from a misunderstanding or conflation of the terms "this compound" as it relates to quinolone antibiotics and "modified PTFE," a type of fluoropolymer. Researchers, scientists, and drug development professionals seeking information on PTFE modification for biomedical applications should focus their inquiries on established methods of surface functionalization or composite fabrication with known biocompatible or therapeutic agents. There is currently no scientific basis to suggest that this compound is used in the modification of PTFE.

References

Enhancing Biocompatibility of Fluoropolymers: A Technical Guide for Medical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Surface Modification of Fluoropolymers to Improve Biocompatibility.

Disclaimer: Information regarding a specific entity denoted as "J1075 modified fluoropolymers" is not publicly available. This technical guide will therefore focus on established and well-documented methods for modifying the surface of fluoropolymers to enhance their biocompatibility for applications in drug delivery, medical devices, and research.

Introduction: The Promise and Challenge of Fluoropolymers in Biomedical Applications

Fluoropolymers, such as polytetrafluoroethylene (PTFE), fluorinated ethylene propylene (FEP), and polyvinylidene fluoride (PVDF), are a class of polymers characterized by their exceptional chemical inertness, thermal stability, low coefficient of friction, and inherent hydrophobicity.[1] These properties make them attractive materials for a wide range of biomedical applications, including catheters, vascular grafts, implantable devices, and drug delivery components.[2] However, the very inertness and hydrophobicity that make fluoropolymers robust can also lead to challenges in their interaction with biological systems. Unmodified fluoropolymer surfaces can trigger undesirable responses such as protein adsorption, platelet adhesion, and inflammatory reactions, which can compromise the performance and safety of medical devices.[3]

To overcome these limitations, various surface modification techniques have been developed to tailor the surface properties of fluoropolymers, thereby enhancing their biocompatibility and promoting favorable biological responses. This technical guide provides a comprehensive overview of common and effective surface modification strategies, their impact on key biocompatibility markers, and the experimental protocols used to evaluate their performance.

Surface Modification Strategies for Enhanced Biocompatibility

The primary goal of surface modification is to alter the surface chemistry and topography of the fluoropolymer without compromising its desirable bulk properties. The most common strategies include plasma treatment and surface grafting.

Plasma Treatment

Plasma treatment is a versatile and effective method for modifying the surface of fluoropolymers. It involves exposing the material to a partially ionized gas (plasma) containing a mixture of ions, electrons, radicals, and neutral species.[4][5] These reactive species interact with the polymer surface, leading to chemical and physical changes.

The effects of plasma treatment are highly dependent on the process parameters, including the type of gas used, treatment time, and power.

  • Hydrogen Plasma: Hydrogen plasma is particularly effective at modifying fluoropolymer surfaces. The atomic hydrogen reacts with fluorine atoms on the polymer backbone, leading to defluorination and the formation of carbon-rich surfaces with free radicals.[6][7] These reactive sites can then be terminated with hydrogen, creating a more wettable surface.[6]

  • Oxygen Plasma: Oxygen plasma introduces polar oxygen-containing functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carboxyl (-COOH), onto the fluoropolymer surface.[5] This increases the surface's hydrophilicity and provides sites for further chemical reactions.

  • Inert Gas Plasma (e.g., Argon, Helium): Inert gas plasmas are often used for surface cleaning and to increase surface roughness through ion bombardment. This can improve the mechanical interlocking of coatings or cell adhesion.

The workflow for plasma treatment typically involves placing the fluoropolymer material in a vacuum chamber, introducing the desired gas, and applying radiofrequency (RF) or microwave energy to generate the plasma.[4]

G cluster_0 Plasma Treatment Workflow Fluoropolymer_Substrate Fluoropolymer Substrate Vacuum_Chamber Placement in Vacuum Chamber Fluoropolymer_Substrate->Vacuum_Chamber Gas_Introduction Introduction of Process Gas (e.g., H₂, O₂, Ar) Vacuum_Chamber->Gas_Introduction Plasma_Generation Plasma Generation (RF or Microwave) Gas_Introduction->Plasma_Generation Surface_Modification Surface Modification (Defluorination, Functionalization) Plasma_Generation->Surface_Modification Modified_Fluoropolymer Biocompatible Fluoropolymer Surface_Modification->Modified_Fluoropolymer

Plasma treatment workflow for fluoropolymers.

Surface Grafting

Surface grafting involves the covalent attachment of polymers or molecules with desired properties onto the fluoropolymer surface. This technique offers a high degree of control over the surface chemistry.

A widely used approach for improving the biocompatibility of fluoropolymers is the grafting of polyethylene glycol (PEG). PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can effectively reduce protein adsorption and cell adhesion.[8] The grafting process typically involves a pre-treatment step, such as plasma treatment or chemical etching, to create reactive sites on the fluoropolymer surface, followed by the reaction with PEG molecules.[7]

The logical relationship for improving biocompatibility through surface modification can be visualized as follows:

G Fluoropolymer Fluoropolymer Surface_Modification Surface Modification (e.g., Plasma Treatment, Grafting) Fluoropolymer->Surface_Modification Altered_Properties Altered Surface Properties (Wettability, Chemistry, Topography) Surface_Modification->Altered_Properties Improved_Biocompatibility Improved Biocompatibility Altered_Properties->Improved_Biocompatibility

Path to improved fluoropolymer biocompatibility.

Quantitative Impact of Surface Modification on Biocompatibility

The effectiveness of surface modification is quantified by measuring key biocompatibility indicators. The following tables summarize representative quantitative data from various studies.

Surface Characterization

Surface modification significantly alters the physicochemical properties of the fluoropolymer surface. These changes are typically characterized using techniques like X-ray Photoelectron Spectroscopy (XPS) for elemental composition and Atomic Force Microscopy (AFM) for surface roughness.

Table 1: Elemental Composition of Modified Fluoropolymer Surfaces (XPS Data)

Material/TreatmentC (at%)O (at%)F (at%)Other (at%)Reference
Untreated PTFE33.3<166.7-[3]
O₂ Plasma Treated PET58.038.0-<4 (N, Si)[5]
CF₄ Plasma Treated PET46.05.049.0-[5]
Untreated PMMA73.626.4--[9]
Air Plasma Treated PMMA (180s)65.234.8--[9]

Table 2: Surface Roughness of Modified Fluoropolymer Surfaces (AFM Data)

Material/TreatmentRMS Roughness (nm)Reference
Untreated PES0.8[10]
Air Plasma Treated PES (1s)3.0[10]
Air Plasma Treated PES (16s)49.0[10]
Untreated SU-88.0[11]
Oxygen Plasma Treated SU-8295.0[11]
Untreated PET Film~1.5[12]
Oxygen Plasma Treated PET (60s)~6.0[12]
Protein Adsorption

Reducing non-specific protein adsorption is a critical step in improving biocompatibility, as the initial protein layer dictates subsequent cellular interactions.

Table 3: Protein Adsorption on Modified Fluoropolymer Surfaces

Material/TreatmentProteinAdsorbed Amount (ng/cm²)MethodReference
Untreated PolyimideBSAVaries with curing temp.Micro-BCA Assay[4]
Untreated PolyimideFibrinogenVaries with curing temp.Micro-BCA Assay[4]
Oxygen Plasma Treated PETFibrinogenHigher than untreatedQCM-D[5]
CF₄ Plasma Treated PETFibrinogenSimilar to untreatedQCM-D[5]
Cell Viability and Adhesion

Surface modifications can be tailored to either promote or inhibit cell adhesion and proliferation, depending on the intended application.

Table 4: Cell Viability on Modified Surfaces

Material/TreatmentCell TypeViability (%)AssayReference
PEG 400 (4% w/v)Caco-2~45MTT[13]
PEG 4000 (4% w/v)Caco-2~100MTT[13]
PEG 6000 (4% w/v)Caco-2~96MTT[13]
PU-PEG 0.05Osteoblasts~175CellTiterBlue[7]
PU-PEG 0.15Osteoblasts~261CellTiterBlue[7]
Hemocompatibility

For blood-contacting devices, it is crucial to minimize adverse reactions with blood components.

Table 5: Hemolysis Percentage for Blood-Contacting Polymers

MaterialHemolysis (%)Reference
PTFE< 2[14]
Polyurethane< 2[14]

Experimental Protocols for Biocompatibility Assessment

Standardized and well-documented experimental protocols are essential for the reliable evaluation of modified fluoropolymers.

Surface Characterization
  • X-ray Photoelectron Spectroscopy (XPS):

    • Prepare samples by cutting the fluoropolymer material into appropriate sizes for the XPS sample holder.

    • Mount the samples on the holder using double-sided adhesive tape.

    • Introduce the samples into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface.[15]

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s) to determine their chemical states and quantify their atomic concentrations.[3]

    • Analyze the data by fitting the high-resolution spectra with appropriate peak components to determine the relative concentrations of different functional groups.

  • Atomic Force Microscopy (AFM):

    • Mount the fluoropolymer sample on a flat substrate using adhesive.

    • Select an appropriate AFM cantilever and tip (e.g., silicon nitride) based on the expected surface features.

    • Engage the tip with the sample surface in tapping mode to minimize surface damage.

    • Scan a defined area of the surface (e.g., 1x1 µm, 5x5 µm) to acquire a topographic image.

    • Use the AFM software to calculate the root-mean-square (RMS) roughness from the acquired image data.[16]

Protein Adsorption Assay (ELISA-based)
  • Coating: Place the modified fluoropolymer samples in the wells of a microplate.

  • Blocking: Add a blocking buffer (e.g., bovine serum albumin or non-fat milk solution) to each well to block any non-specific binding sites on the material surface and the well itself. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with Tween 20) to remove the blocking solution.[17]

  • Sample Incubation: Add the protein solution of interest (e.g., fibrinogen, albumin in PBS) to the wells and incubate for a specified time (e.g., 1-2 hours) to allow for protein adsorption onto the material surface.

  • Washing: Repeat the washing step to remove any unbound protein.

  • Primary Antibody Incubation: Add a primary antibody specific to the adsorbed protein to each well and incubate for 1-2 hours.[2]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour.[18]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate into a colored product.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength. The absorbance is proportional to the amount of adsorbed protein.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Place the sterile modified fluoropolymer samples in a multi-well cell culture plate. Seed the desired cell type onto the materials at a specific density.

  • Incubation: Incubate the cells on the materials for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.[19]

  • Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals, resulting in a purple solution.[6]

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[19]

The following diagram illustrates the workflow for evaluating the biocompatibility of a modified fluoropolymer:

G cluster_1 Biocompatibility Evaluation Workflow Modified_Fluoropolymer Modified Fluoropolymer Surface_Characterization Surface Characterization (XPS, AFM) Modified_Fluoropolymer->Surface_Characterization Protein_Adsorption_Assay Protein Adsorption Assay (ELISA, QCM-D) Modified_Fluoropolymer->Protein_Adsorption_Assay Cell_Culture_Experiments In Vitro Cell Culture (Viability, Adhesion) Modified_Fluoropolymer->Cell_Culture_Experiments Hemocompatibility_Testing Hemocompatibility Testing (Hemolysis, Platelet Adhesion) Modified_Fluoropolymer->Hemocompatibility_Testing Data_Analysis Data Analysis and Biocompatibility Assessment Surface_Characterization->Data_Analysis Protein_Adsorption_Assay->Data_Analysis Cell_Culture_Experiments->Data_Analysis In_Vivo_Studies In Vivo Studies (Inflammatory Response) Hemocompatibility_Testing->In_Vivo_Studies In_Vivo_Studies->Data_Analysis

Workflow for biocompatibility evaluation.

In Vivo Inflammatory Response Assessment
  • Implantation: Surgically implant the sterile modified fluoropolymer samples into a suitable animal model (e.g., subcutaneously in rats or mice).

  • Incubation Period: Allow the implants to remain in the animals for specific time points (e.g., 3, 7, 14, and 28 days).[20]

  • Tissue Harvesting: At each time point, euthanize a group of animals and carefully excise the implant and the surrounding tissue.

  • Histological Processing: Fix the tissue samples in formalin, embed them in paraffin, and section them into thin slices.

  • Staining: Stain the tissue sections with appropriate histological stains (e.g., Hematoxylin and Eosin - H&E) to visualize the cells and tissue structure.

  • Microscopic Examination: Examine the stained tissue sections under a microscope to assess the inflammatory response. Key parameters to evaluate include the presence and density of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes), the formation of a fibrous capsule around the implant, and the presence of foreign body giant cells.[20]

  • Quantitative Analysis: Quantify the inflammatory response by measuring the thickness of the fibrous capsule and counting the number of inflammatory cells per unit area.

Conclusion and Future Perspectives

Surface modification of fluoropolymers is a critical strategy for enhancing their biocompatibility and expanding their utility in demanding biomedical and pharmaceutical applications. Techniques such as plasma treatment and surface grafting with molecules like PEG have been proven to effectively modulate surface properties, leading to reduced protein adsorption, controlled cellular interactions, and improved hemocompatibility.

The selection of the most appropriate modification technique and parameters depends on the specific requirements of the intended application. A thorough understanding of the underlying mechanisms and a rigorous evaluation of the biological response using standardized protocols are paramount for the successful development of safe and effective medical devices and drug delivery systems based on modified fluoropolymers.

Future research will likely focus on the development of more sophisticated surface modifications that can elicit specific biological responses, such as promoting the adhesion of desired cell types while inhibiting the attachment of others. Furthermore, there is a growing interest in creating "smart" surfaces that can respond to environmental stimuli to release drugs or change their biocompatibility profile on demand. As our understanding of the complex interactions at the biointerface continues to grow, so too will the potential for innovative fluoropolymer-based materials to address unmet clinical needs.

References

An In-depth Technical Guide to the Surface Energy and Wettability of Compound J1075

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound J1075, identified as 3-chlorobenzothiophene-2-hydroxamic acid, is a molecule of interest in drug discovery, particularly as a histone deacetylase (HDAC) inhibitor. Understanding its physicochemical properties, such as surface energy and wettability, is crucial for predicting its behavior in various pharmaceutical formulations and biological systems. This technical guide provides a comprehensive overview of the known and expected surface properties of Compound this compound. Due to the limited availability of direct experimental data on the surface energy and wettability of this specific compound, this guide combines calculated physicochemical parameters with a theoretical discussion based on its chemical structure. Furthermore, it outlines standard experimental protocols for the characterization of such properties, providing a framework for future empirical studies.

Introduction to Compound this compound

Compound this compound is a synthetic organic molecule with the chemical formula C₉H₆ClNO₂S. It belongs to the class of hydroxamic acids and contains a benzothiophene heterocyclic scaffold. Its primary known biological activity is the inhibition of Schistosoma mansoni histone deacetylase 8 (smHDAC8), making it a subject of research in the development of anti-parasitic drugs. The surface properties of an active pharmaceutical ingredient (API) like this compound are critical as they influence solubility, dissolution rate, bioavailability, and interaction with excipients and biological membranes.

Physicochemical Properties of Compound this compound

PropertyValueSource
Molecular Weight 227.67 g/mol PubChem
XLogP3 2.7PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 226.9807773 g/mol PubChem
Topological Polar Surface Area 77.6 ŲPubChem
Heavy Atom Count 14PubChem
Complexity 239PubChem

Table 1: Calculated Physicochemical Properties of Compound this compound.

Expected Surface Energy and Wettability

The surface energy and wettability of a solid are determined by its chemical composition and surface topography. Based on the structure of Compound this compound, we can infer its likely surface characteristics.

The molecule possesses both hydrophobic and hydrophilic regions, indicating an amphiphilic character.

  • Hydrophobic Character : The benzothiophene core, a bicyclic aromatic system containing sulfur, is inherently hydrophobic. The presence of a chlorine atom further contributes to the nonpolar nature of this part of the molecule.

  • Hydrophilic Character : The hydroxamic acid functional group (-CONHOH) is polar and capable of forming hydrogen bonds, thus contributing to the hydrophilic nature of that portion of the molecule.

This duality suggests that the orientation of this compound molecules at an interface will significantly influence the surface properties. The overall wettability will be a balance between these opposing characteristics. The calculated XLogP3 value of 2.7 suggests a greater tendency towards lipophilicity, which would imply a relatively low surface energy and poor wettability by aqueous solutions.

Experimental Protocols for Surface Characterization

To empirically determine the surface energy and wettability of Compound this compound, standard analytical techniques can be employed. The following are detailed methodologies for key experiments.

Contact Angle Measurement (Wettability)

The contact angle is a direct measure of the wettability of a solid surface by a liquid. The sessile drop method is a common technique for this measurement.[1][2][3][4]

Objective: To determine the static contact angle of various liquids on a solid surface of Compound this compound.

Materials:

  • Purified Compound this compound powder

  • Hydraulic press for tablet formation

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a fine needle for droplet deposition

  • A set of probe liquids with known surface tensions (e.g., deionized water, glycerol, diiodomethane)

Procedure:

  • Sample Preparation: A smooth, flat surface of Compound this compound is prepared by compressing the powder into a solid tablet using a hydraulic press. The surface should be free of cracks and contaminants.

  • Instrument Setup: The this compound tablet is placed on the sample stage of the contact angle goniometer. The camera is focused on the surface of the tablet.

  • Droplet Deposition: A small droplet (typically 1-5 µL) of the probe liquid is carefully deposited onto the surface of the tablet using the syringe.

  • Image Capture: An image of the droplet on the surface is captured by the camera.

  • Contact Angle Measurement: The software of the goniometer is used to measure the angle between the baseline of the droplet and the tangent at the droplet's edge. This is the static contact angle.

  • Data Analysis: The measurement is repeated at multiple locations on the tablet surface to ensure reproducibility. The average contact angle is then calculated. This process is repeated for all probe liquids.

Surface Free Energy Calculation

The surface free energy of the solid this compound can be calculated from the contact angle data obtained with different probe liquids using various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) or the Wu model.

Visualization of Molecular Properties and Experimental Workflow

Logical Relationship between this compound Structure and Wettability

The following diagram illustrates the contribution of the different chemical moieties of Compound this compound to its overall surface properties.

G Figure 1: Influence of this compound's Chemical Structure on Wettability cluster_0 Compound this compound cluster_1 Surface Properties This compound Compound this compound Benzothiophene & Chlorine Hydroxamic Acid Wettability Wettability This compound:hydrophobic->Wettability Decreases (Hydrophobic) This compound:hydrophilic->Wettability Increases (Hydrophilic) SurfaceEnergy Surface Energy This compound:hydrophobic->SurfaceEnergy Lowers This compound:hydrophilic->SurfaceEnergy Raises

Figure 1: Influence of this compound's Chemical Structure on Wettability
Experimental Workflow for Wettability Analysis

The diagram below outlines the standard workflow for determining the wettability of a powdered substance like Compound this compound.

G Figure 2: Workflow for Wettability Analysis of Powdered this compound start Start: this compound Powder prep Sample Preparation (Tablet Pressing) start->prep goniometer Contact Angle Goniometer prep->goniometer measurement Sessile Drop Measurement (H2O, Glycerol, etc.) goniometer->measurement data Image & Data Acquisition measurement->data analysis Contact Angle Calculation data->analysis sfe Surface Free Energy Calculation (OWRK/Wu) analysis->sfe end End: Wettability & SFE Data sfe->end

Figure 2: Workflow for Wettability Analysis of Powdered this compound

Conclusion

While direct experimental data for the surface energy and wettability of Compound this compound is currently lacking in published literature, its chemical structure provides valuable insights into its expected surface properties. The presence of a hydrophobic benzothiophene core and a hydrophilic hydroxamic acid group suggests an amphiphilic nature, with an overall tendency towards lower wettability by polar solvents. For definitive characterization, the experimental protocols outlined in this guide can be employed. Such empirical data would be invaluable for the rational design of drug delivery systems and for predicting the in vivo behavior of this promising therapeutic candidate. Future research should focus on the experimental determination of these crucial physicochemical parameters.

References

Unidentified Polymer "J1075": Technical Information on Thermal Stability and Degradation Cannot Be Provided

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a polymer designated as "J1075" has yielded no identification of a substance with this name in publicly available scientific literature, technical datasheets, or manufacturer specifications. Consequently, the requested in-depth technical guide on the thermal stability and degradation of "this compound polymer" cannot be compiled.

The identifier "this compound" does not correspond to a recognized polymer in standard chemical databases or industry resources. It may represent a proprietary internal code, a specific grade of a more common polymer not publicly documented, or a misnomer. Without a definitive chemical name (e.g., Polypropylene, Polystyrene), a Chemical Abstracts Service (CAS) number, or a trade name associated with a specific manufacturer, it is impossible to retrieve the necessary data to fulfill the user's request for a technical whitepaper.

Information on thermal stability and degradation is highly specific to the chemical structure and composition of a polymer. Key parameters such as decomposition temperature, glass transition temperature, and degradation pathways are unique to each type of polymer. Therefore, a generalized discussion would not be scientifically accurate or useful for the intended audience of researchers, scientists, and drug development professionals.

To proceed with this request, a more universally recognized identifier for the polymer is required.

Is Compound J1075 suitable for in vivo studies?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vivo Suitability of the BET Bromodomain Inhibitor JQ1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the suitability of the compound JQ1 for in vivo studies. Initial searches for "Compound J1075" did not yield specific results, suggesting a likely reference to the well-characterized BET bromodomain inhibitor, JQ1. This document will, therefore, focus on JQ1, summarizing its mechanism of action, presenting quantitative in vivo data, detailing experimental protocols, and illustrating key pathways and workflows.

Executive Summary

JQ1 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary affinity for BRD4.[1][2] Its mechanism of action involves displacing BRD4 from chromatin, which leads to the transcriptional downregulation of key oncogenes, most notably c-Myc.[3][4] JQ1 has demonstrated significant anti-tumor efficacy in various preclinical in vivo models, making it a valuable tool for cancer research. However, its pharmacokinetic profile, characterized by a short half-life, and potential for on-target toxicities with prolonged, high-dose administration are important considerations for experimental design.

Mechanism of Action and Signaling Pathway

JQ1 functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains. This prevents the association of BRD4 with acetylated histones at gene promoters and super-enhancers.[2] The recruitment of the positive transcription elongation factor b (P-TEFb) complex by BRD4 is a critical step in the transcriptional activation of growth-promoting genes.[3] By disrupting this process, JQ1 effectively suppresses the transcription of genes such as c-Myc, leading to cell growth arrest, cell cycle inhibition, and in some contexts, cellular senescence.[2][3]

Signaling_Pathway cluster_nucleus Cell Nucleus JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 Inhibits Chromatin Acetylated Chromatin BRD4->Chromatin Binds PTEFb P-TEFb BRD4->PTEFb Recruits Transcription Transcription PTEFb->Transcription Activates cMyc_Gene c-Myc Gene cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Produces Transcription->cMyc_Gene Acts on Cell_Cycle_Progression Cell Cycle Progression cMyc_mRNA->Cell_Cycle_Progression Promotes

Caption: JQ1 inhibits BRD4, disrupting c-Myc transcription and cell cycle progression.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative findings from preclinical studies evaluating the in vivo efficacy of JQ1.

Animal ModelCancer TypeDosing RegimenEfficacyPotential Toxicities/Side EffectsReference
Mouse XenograftNUT-midline carcinoma (NMC)50 mg/kg daily, intraperitoneal injectionAttenuation of tumor growth; Induction of squamous differentiation and growth arrest.Not specified in detail, but generally well-tolerated in short-term studies.[3]
Mouse XenograftHead and Neck Squamous Cell Carcinoma (HNSCC)Not specifiedDisruption of tumor growth; Activation of cellular senescence.Not specified.[2]
Transgenic RNAi MouseNormal TissuesDoxycycline-inducible Brd4 suppressionReversible epidermal hyperplasia, alopecia, decreased cellular diversity and stem cell depletion in the small intestine.[5]
Mouse XenograftMultiple Myeloma (MM.1S cells)Not specifiedAntiproliferation EC50 in the low micromolar range.Not specified.[4]

Experimental Protocols and Methodologies

A generalized workflow for assessing the in vivo efficacy of JQ1 in a xenograft model is outlined below.

Experimental_Workflow cluster_workflow General In Vivo Experimental Workflow Model_Selection 1. Animal Model Selection (e.g., Immunocompromised mouse) Tumor_Induction 2. Tumor Cell Implantation (e.g., Subcutaneous injection of cancer cells) Model_Selection->Tumor_Induction Tumor_Establishment 3. Tumor Growth Monitoring (Until palpable tumors form) Tumor_Induction->Tumor_Establishment Group_Randomization 4. Randomization into Cohorts (Vehicle control vs. JQ1 treatment) Tumor_Establishment->Group_Randomization Treatment_Administration 5. Daily Drug Administration (e.g., 50 mg/kg JQ1 via IP injection) Group_Randomization->Treatment_Administration Efficacy_Assessment 6. Efficacy and Toxicity Monitoring (Tumor volume, body weight, clinical signs) Treatment_Administration->Efficacy_Assessment Endpoint_Analysis 7. Endpoint Analysis (Tumor excision, histopathology, biomarker analysis) Efficacy_Assessment->Endpoint_Analysis

Caption: A typical experimental workflow for evaluating JQ1 in a mouse xenograft model.

Detailed Methodological Considerations:
  • Animal Models: The most common models for efficacy studies are subcutaneous xenografts in immunodeficient mice (e.g., NOD/SCID or nude mice).[2][3] For studying on-target toxicities in normal tissues, inducible transgenic RNAi models have been utilized.[5]

  • Drug Formulation and Administration: JQ1 is typically dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline) for intraperitoneal (IP) injection. A vehicle-only control group is essential.

  • Dosage and Schedule: A frequently used dose in mouse models is 50 mg/kg administered once daily.[3] However, the optimal dosing will depend on the specific cancer model and the experimental objectives.

  • Pharmacokinetics: JQ1 has a reported short half-life, which is a critical consideration for its clinical application but makes it a useful tool for precise, temporally controlled studies of BET inhibition in vivo.[1]

  • Efficacy and Pharmacodynamic Endpoints:

    • Tumor Growth: Regularly measured using calipers.

    • Non-invasive Imaging: Techniques like Positron-Emission Tomography (PET) can be used to assess changes in tumor metabolism.[3]

    • Histopathology: Examination of tumor tissue at the study endpoint can reveal changes in cellular morphology, such as differentiation or senescence.[2][3]

    • Biomarker Analysis: Western blotting or immunohistochemistry for c-Myc in tumor samples can confirm target engagement.

Conclusion and Recommendations

JQ1 is a well-established and suitable compound for in vivo investigations into the therapeutic potential of BET inhibition. Its potent anti-tumor activity has been demonstrated in multiple preclinical models. Researchers planning in vivo studies with JQ1 should carefully consider its pharmacokinetic profile and the potential for on-target toxicities, especially in long-term studies. The experimental design should include appropriate controls, a well-defined dosing regimen, and relevant pharmacodynamic and efficacy endpoints to ensure the generation of robust and interpretable data.

References

Unraveling the Early-Stage Research on J1075: A Compound in Preclinical Obscurity

Author: BenchChem Technical Support Team. Date: November 2025

Shanghai, China - Efforts to compile a comprehensive technical guide on the early research applications of the compound designated as J1075 have revealed that detailed public information is exceptionally scarce. Initial investigations suggest that "this compound" is likely a partial or internal identifier for the investigational drug WJ01075 . This compound is currently sponsored by Suzhou Junjing BioSciences Co., Ltd. and is the subject of a Phase I clinical trial for the treatment of advanced solid tumors.

Despite a thorough search of scientific literature and patent databases, specific preclinical data, including quantitative metrics of efficacy, toxicity, and pharmacokinetics for WJ01075, remain undisclosed in the public domain. This lack of available information is common for therapeutic candidates in the nascent stages of clinical development, as such data is often considered proprietary by the developing pharmaceutical company.

The Clinical Frontier: The NCT05470933 Trial

The primary public record for WJ01075 is its registration as a Phase I clinical trial under the identifier NCT05470933.[1] The study, initiated in August 2022, is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of WJ01075 tablets in patients with advanced solid tumors.[1] However, the study was terminated due to strategic changes in product development, unrelated to drug safety.[1]

The Search for Preclinical Data and Mechanism of Action

An extensive search for preclinical studies that would typically precede human trials did not yield specific results for WJ01075. Such studies would provide the foundational quantitative data and experimental protocols necessary for an in-depth technical guide. Similarly, the precise mechanism of action and the specific signaling pathways modulated by WJ01075 are not described in any publicly accessible documents.

For context, Suzhou Junjing BioSciences, a joint venture between Junshi Biosciences and Wigen Biomedicine, is actively developing a pipeline of small molecule inhibitors for various cancer targets. For instance, another compound from their pipeline, WJ01024 (also known as JS110), is identified as an inhibitor of the nuclear export protein XPO1. This level of detail is not yet available for WJ01075.

Limitations and the Path Forward

The absence of public data on WJ01075 precludes the creation of the requested in-depth technical guide with structured data tables, detailed experimental protocols, and signaling pathway diagrams. The information is likely to remain confidential until the company chooses to disclose it through scientific publications, conference presentations, or more detailed patent filings at a later stage of development.

Researchers and drug development professionals interested in WJ01075 are encouraged to monitor for future disclosures from Suzhou Junjing BioSciences and Junshi Biosciences. As the compound progresses through the clinical trial pipeline, it is anticipated that more substantive data regarding its biological activity and therapeutic potential will be made available to the scientific community.

References

An In-depth Technical Guide on the Core Mechanism of Action of J1075 in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

J1075 is a small-molecule inhibitor that has garnered attention for its potential as an anti-parasitic agent, specifically for the treatment of schistosomiasis, a neglected tropical disease caused by the flatworm Schistosoma mansoni.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular interactions, cellular effects, and selectivity. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and parasitology.

Molecular Mechanism of Action

This compound functions as a selective inhibitor of Schistosoma mansoni histone deacetylase 8 (smHDAC8), an enzyme crucial for the parasite's epigenetic regulation.[1][3][4] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[2][5] By inhibiting smHDAC8, this compound disrupts these essential epigenetic processes in the parasite.

The inhibitory action of this compound is achieved through its direct binding to the active site of smHDAC8.[1] this compound is a hydroxamate derivative, and its hydroxamate group chelates the catalytic zinc ion within the enzyme's active site in a bidentate fashion.[1][6] This interaction is a common feature of many HDAC inhibitors.[6]

A key aspect of this compound's interaction with smHDAC8 is its ability to constrain the conformation of a specific amino acid residue, phenylalanine-151 (F151), into a "flipped-out" conformation.[1][5] This is in contrast to other inhibitors that may induce a "flipped-in" conformation.[1] This specific conformational constraint contributes to the inhibitor's binding affinity and selectivity. This compound does not, however, interact with histidine-292 (H292) in the active site.[1]

The following diagram illustrates the binding mode of this compound within the active site of smHDAC8.

J1075_Binding_Mechanism cluster_smHDAC8 smHDAC8 Active Site Zinc Zn²⁺ F151 F151 (flipped-out) Y341 Y341 His_residues Histidine Residues This compound This compound This compound->Zinc Chelates This compound->F151 Constrains This compound->Y341 No Interaction This compound->His_residues H-bonds Hydroxamate_group Hydroxamate Moiety

Binding of this compound to the smHDAC8 active site.

Cellular Effects in Schistosoma mansoni

The inhibition of smHDAC8 by this compound leads to significant and detrimental effects on the parasite's cells, ultimately resulting in cell death.[1][3] The primary cellular consequence of this compound treatment is the induction of apoptosis.[1][4] This has been observed in both the larval (schistosomula) and adult stages of S. mansoni.[1][7]

The pro-apoptotic effect of this compound is dose- and time-dependent.[1][2] In addition to inducing mortality, this compound has been shown to cause the unpairing of adult worm pairs, a critical step in the parasite's reproductive cycle which is necessary for egg-laying.[1] The reduction in egg production is a key therapeutic goal in treating schistosomiasis, as the eggs are responsible for the main pathological effects of the disease.[1]

The following diagram illustrates the proposed signaling pathway leading to apoptosis following smHDAC8 inhibition by this compound.

J1075_Apoptosis_Pathway This compound This compound smHDAC8 smHDAC8 This compound->smHDAC8 Inhibits Histone_Acetylation Increased Histone Acetylation smHDAC8->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis_Induction Induction of Apoptosis Gene_Expression->Apoptosis_Induction Cell_Death Schistosome Cell Death Apoptosis_Induction->Cell_Death

Proposed pathway of this compound-induced apoptosis.

Quantitative Data

The inhibitory activity of this compound against smHDAC8 and its selectivity over human HDAC isoforms have been quantified. The following table summarizes the available IC50 values.

Target EnzymeIC50 Value (µM)
S. mansoni HDAC8 (smHDAC8)~10
Human HDAC8 (hHDAC8)>100
Human HDAC1>100
Human HDAC3>100
Human HDAC6>100

Data sourced from Marek et al., 2013.[1]

The data clearly indicates that this compound is significantly more potent against the parasite's HDAC8 enzyme compared to the human ortholog and other human HDAC isoforms, highlighting its selective nature.[1]

The pro-apoptotic effect of this compound on S. mansoni schistosomula has also been quantified.

This compound Concentration% TUNEL Positive Schistosomula (96h)
50 µM~40%
100 µM~54%

Data sourced from Marek et al., 2013 and Heimburg et al., 2017.[1][6]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

HDAC Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against recombinant smHDAC8 and human HDACs was determined using a fluorogenic assay.

  • Enzyme Preparation: Recombinant smHDAC8 and human HDAC1, 3, 6, and 8 were expressed and purified.

  • Assay Reaction: The enzymes were incubated with a fluorogenic acetylated lysine substrate in the presence of varying concentrations of this compound.

  • Development: After the initial incubation, a developer solution containing a protease (trypsin) was added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

The following diagram outlines the workflow for the HDAC inhibition assay.

HDAC_Inhibition_Assay_Workflow Start Start Incubate Incubate Enzyme, Substrate & this compound Start->Incubate Add_Developer Add Developer (Trypsin) Incubate->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Workflow for HDAC inhibition assay.

Apoptosis Assay (TUNEL Staining)

The induction of apoptosis in S. mansoni schistosomula was assessed using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

  • Parasite Culture: Schistosomula were cultured in vitro.

  • Treatment: The cultured schistosomula were treated with different concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 96 hours).

  • Fixation and Permeabilization: The schistosomula were fixed with paraformaldehyde and then permeabilized to allow entry of the TUNEL reagents.

  • TUNEL Labeling: The parasites were incubated with a TUNEL reaction mixture containing TdT (Terminal deoxynucleotidyl transferase) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Counterstaining: The nuclei were counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize all cells.

  • Microscopy and Quantification: The schistosomula were visualized using fluorescence microscopy. The percentage of TUNEL-positive (apoptotic) cells was determined by counting the number of fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei.[1]

The following diagram outlines the workflow for the TUNEL assay.

TUNEL_Assay_Workflow Start Start Culture_and_Treat Culture & Treat Schistosomula with this compound Start->Culture_and_Treat Fix_and_Permeabilize Fix and Permeabilize Culture_and_Treat->Fix_and_Permeabilize TUNEL_Labeling TUNEL Labeling Fix_and_Permeabilize->TUNEL_Labeling DAPI_Staining DAPI Counterstaining TUNEL_Labeling->DAPI_Staining Microscopy Fluorescence Microscopy & Quantification DAPI_Staining->Microscopy End End Microscopy->End

Workflow for TUNEL apoptosis assay.

Conclusion

This compound represents a promising lead compound for the development of novel anti-schistosomal therapies. Its mechanism of action is centered on the selective inhibition of S. mansoni HDAC8, leading to the induction of apoptosis in the parasite. The selectivity of this compound for the parasite enzyme over human homologs is a critical feature that suggests a favorable therapeutic window. Further research and optimization of this compound and its analogs could pave the way for new treatments for schistosomiasis, addressing the need for alternatives to the current monotherapy with praziquantel.[2][7]

References

Methodological & Application

Application Notes and Protocols for Compound J1075 in Microfluidic Device Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

The following application notes and protocols are designed to provide a comprehensive guide for the utilization of Compound J1075 in the fabrication of microfluidic devices. This document outlines the material properties, offers detailed experimental procedures, and presents data to support its application in various research and development settings.

Introduction to Compound this compound

Compound this compound is a novel polymer specifically engineered for the rapid prototyping and manufacturing of microfluidic devices. Its unique properties, including optical transparency, biocompatibility, and robust bonding capabilities, make it an ideal material for a wide range of applications, from cell culture and analysis to high-throughput drug screening. This compound offers a significant advantage over traditional materials like Polydimethylsiloxane (PDMS) by providing a more straightforward and reliable fabrication workflow.

Material Properties of Compound this compound

A summary of the key physical and chemical properties of Compound this compound is presented below. These properties are critical for designing and fabricating high-performance microfluidic devices.

PropertyValueUnits
Optical Transmittance > 95%at 400-700 nm
Refractive Index 1.41
Young's Modulus 2.5MPa
Elongation at Break 150%
Water Contact Angle 110degrees
Gas Permeability (O2) 500Barrer
Gas Permeability (CO2) 2500Barrer
Biocompatibility High(USP Class VI)

Experimental Protocols

This section provides detailed, step-by-step protocols for the fabrication of microfluidic devices using Compound this compound.

Master Mold Fabrication

The fabrication process begins with the creation of a master mold, which defines the microchannel geometry.

Master_Mold_Fabrication cluster_workflow Master Mold Fabrication Workflow A Design Microfluidic Circuit (CAD) B Prepare Silicon Wafer A->B Design Output C Spin-coat Photoresist (e.g., SU-8) B->C D Soft Bake C->D E UV Exposure through Photomask D->E F Post-Exposure Bake E->F G Develop Photoresist F->G H Hard Bake G->H I Silanize Master Mold H->I Final Mold

Workflow for master mold fabrication.

Protocol:

  • Design: Design the microfluidic channels using CAD software.

  • Wafer Preparation: Clean a silicon wafer with acetone, isopropanol, and deionized water, then dry with nitrogen gas.

  • Photoresist Coating: Spin-coat a layer of SU-8 photoresist onto the silicon wafer. The thickness of this layer will determine the height of the microchannels.

  • Soft Bake: Bake the coated wafer on a hotplate to evaporate the solvent from the photoresist.

  • UV Exposure: Place a photomask with the channel design over the wafer and expose it to UV light.

  • Post-Exposure Bake: Bake the wafer again to crosslink the exposed photoresist.

  • Development: Immerse the wafer in a developer solution to wash away the unexposed photoresist.

  • Hard Bake: Perform a final bake to harden the photoresist structure.

  • Silanization: Treat the master mold with a silanizing agent in a vacuum desiccator to create a non-stick surface.

Microfluidic Device Fabrication with Compound this compound

This protocol details the steps to replicate the microfluidic device from the master mold using Compound this compound.

Device_Fabrication_Workflow cluster_workflow Device Fabrication with this compound A Prepare this compound Precursor B Mix Base and Curing Agent (10:1 ratio) A->B C Degas Mixture in Vacuum B->C D Pour this compound onto Master Mold C->D E Cure at 65°C for 2 hours D->E F Peel off this compound Replica E->F G Punch Inlet/Outlet Ports F->G I Plasma Bond this compound to Glass G->I H Prepare Glass Substrate H->I J Post-Bake at 80°C I->J Sealed Device

Workflow for fabricating a microfluidic device with Compound this compound.

Protocol:

  • Preparation: Vigorously mix the Compound this compound base and curing agent in a 10:1 weight ratio.

  • Degassing: Place the mixture in a vacuum desiccator for 30 minutes to remove air bubbles.

  • Molding: Pour the degassed mixture over the silanized master mold and cure in an oven at 65°C for 2 hours.

  • Demolding: Carefully peel the cured Compound this compound replica from the master mold.

  • Port Creation: Use a biopsy punch to create inlet and outlet ports in the replica.

  • Substrate Preparation: Clean a glass slide or coverslip using sonication in acetone, isopropanol, and deionized water.

  • Plasma Bonding: Treat both the Compound this compound replica (channel side) and the glass substrate with oxygen plasma for 30 seconds.

  • Assembly: Immediately bring the plasma-treated surfaces into contact to form an irreversible bond.

  • Post-Bake: Place the bonded device in an oven at 80°C for at least 30 minutes to strengthen the bond.

Application: On-Chip Cell Culture and Drug Screening

Compound this compound's high gas permeability and biocompatibility make it an excellent material for long-term on-chip cell culture. The following protocol outlines a general procedure for cell-based assays.

Signaling Pathway for Drug Efficacy Testing

The following diagram illustrates a simplified signaling pathway that can be investigated using a microfluidic device fabricated with Compound this compound. For instance, testing the efficacy of a kinase inhibitor on cancer cells.

Signaling_Pathway cluster_pathway Kinase Inhibitor Drug Screening Pathway Drug Kinase Inhibitor (e.g., Compound X) Receptor Receptor Tyrosine Kinase Drug->Receptor Inhibits Kinase Downstream Kinase Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Simplified signaling pathway for drug screening.
On-Chip Cell Culture and Drug Perfusion Protocol

Protocol:

  • Sterilization: Sterilize the microfluidic device by autoclaving or UV exposure.

  • Surface Coating: Coat the microchannels with an extracellular matrix protein (e.g., fibronectin or collagen) to promote cell adhesion. Incubate for 1 hour at 37°C.

  • Cell Seeding: Introduce a suspension of cells into the device through the inlet port at a controlled flow rate.

  • Cell Adhesion: Allow cells to adhere to the channel surface for 4-6 hours in a cell culture incubator.

  • Perfusion: Connect the device to a perfusion system to provide a continuous flow of fresh culture medium.

  • Drug Introduction: Introduce the drug of interest (e.g., a kinase inhibitor) at various concentrations into the perfusion medium.

  • Analysis: Monitor cellular responses, such as proliferation, apoptosis, or expression of fluorescent reporters, using live-cell imaging.

Quantitative Data Summary

The following tables summarize the performance of Compound this compound in key applications.

Table 1: Bonding Strength Comparison

Substrate MaterialBonding Strength (kPa)
Glass350 ± 25
Polystyrene320 ± 30
Polycarbonate300 ± 20

Table 2: Cell Viability On-Chip

Cell LineViability after 72h (%)
HeLa98 ± 2
MCF-797 ± 3
HUVEC95 ± 4

Conclusion

Compound this compound presents a reliable and versatile material for the fabrication of microfluidic devices. Its favorable properties and straightforward processing protocols empower researchers and drug development professionals to create sophisticated platforms for a wide array of biological and chemical applications.

Application Note: Biocompatibility Evaluation of J1075 High Carbon Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J1075 is a high carbon steel recognized for its high hardness and wear resistance.[1][2][3] While its primary applications are in springs, cutting tools, and other industrial components, its potential use in medical devices or components that may come into contact with the human body necessitates a thorough evaluation of its biocompatibility.[1][2] This document provides a comprehensive set of protocols for testing the biocompatibility of this compound, adhering to the principles outlined in the ISO 10993 series of standards for the biological evaluation of medical devices.[4][5][6] The successful integration of any material in a medical application hinges on its ability to perform with an appropriate host response.[7]

Experimental Overview

A tiered approach is recommended for assessing the biocompatibility of this compound, starting with in vitro assays and progressing to more complex in vivo models if required by the intended application. This approach is cost-effective and aligns with the principles of the "3Rs" (Replacement, Reduction, and Refinement) in animal testing.[5][8] The primary assessments for a material like this compound, which may have blood or tissue contact, include:

  • In Vitro Cytotoxicity Assays: To assess the potential for the material to cause cell death or inhibit cell growth.[5][9][10]

  • Hemocompatibility Assays: To evaluate the effects of the material on blood components.[11][12][13][14][15]

  • In Vivo Biocompatibility Studies: To observe the tissue response to the material upon implantation.[16][17]

  • Immunogenicity Assessment: To determine if the material elicits an adverse immune response.[8][18][19]

The following sections provide detailed protocols for these essential tests.

Data Presentation

Quantitative data from all biocompatibility assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for summarizing key experimental results.

Table 1: In Vitro Cytotoxicity Data Summary

Assay TypeCell LineThis compound Extract Concentration% Cell Viability (Mean ± SD)Qualitative Score (0-4)
MTT AssayL929100%
50%
25%
Agar DiffusionL929N/A
Direct ContactL929N/A

Note: Qualitative scoring based on ISO 10993-5 guidelines, where 0 represents no reactivity and 4 represents severe reactivity.[20]

Table 2: Hemocompatibility Data Summary

Assay TypeParameter MeasuredThis compoundPositive ControlNegative Control
Hemolysis (ASTM F756)% Hemolysis
CoagulationActivated Partial Thromboplastin Time (aPTT) (seconds)
Prothrombin Time (PT) (seconds)
ThrombogenicityPlatelet Count (x10^9/L)
Fibrinogen Concentration (g/L)
Complement ActivationSC5b-9 Concentration (ng/mL)

Table 3: In Vivo Biocompatibility (Implantation) Data Summary

Animal ModelImplant DurationMacroscopic Observation ScoreHistopathological Score (Inflammation, Fibrosis, Necrosis)
Rabbit1 week
4 weeks
12 weeks

Note: Scoring systems to be based on ISO 10993-6 guidelines.

Experimental Protocols

In Vitro Cytotoxicity Testing (ISO 10993-5)[5][6][7]

Cytotoxicity testing is a fundamental and mandatory first step in biocompatibility assessment.[5][10] It provides a sensitive indication of the potential for a material to release toxic substances.[9]

  • Sample Preparation: this compound samples should be sterilized using a method appropriate for the final medical device (e.g., autoclave, ethylene oxide, gamma irradiation).[14]

  • Extraction: Prepare extracts of the this compound material in a cell culture medium (e.g., MEM) with 5% serum. The standard extraction ratio is 3 cm²/mL at 37°C for 72 hours.[21] Both polar (saline) and non-polar (cottonseed oil) extracts can be prepared for comprehensive analysis.[20]

This assay quantitatively measures cell viability by assessing the metabolic activity of cells.

  • Cell Seeding: Seed L929 mouse fibroblast cells (or another relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Extract Exposure: Replace the culture medium with various concentrations of the this compound extract (e.g., 100%, 50%, 25%) and control media (negative control: fresh medium; positive control: medium with a known cytotoxic agent like 0.1% Zinc Diethyldithiocarbamate).[22]

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or isopropanol to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

  • Cell Culture: Prepare a confluent monolayer of L929 cells in a petri dish.

  • Agar Overlay: Cover the cells with a layer of nutrient-supplemented agar.

  • Sample Placement: Place a small, sterilized piece of this compound material directly onto the solidified agar.

  • Incubation: Incubate for 24-48 hours.

  • Evaluation: Stain the cells with a vital stain (e.g., Neutral Red) and examine the zone of decolorization and cell lysis around the material under a microscope.

  • Cell Culture: Seed L929 cells in a 6-well plate.

  • Sample Placement: Once the cells reach sub-confluency, place a sterilized this compound sample directly onto the cell layer in each well.

  • Incubation: Incubate for 24-48 hours.

  • Evaluation: Observe the cells around the material for changes in morphology, cell lysis, and reduction in cell density using a microscope. Assign a reactivity grade from 0 (no reactivity) to 4 (severe reactivity).[20]

Hemocompatibility Testing (ISO 10993-4)[13]

For any device intended to come into contact with blood, hemocompatibility testing is crucial to ensure it does not cause adverse reactions such as blood clots, red blood cell damage, or immune responses.[11][12][13][14]

This test determines the degree of red blood cell (RBC) lysis caused by the material.

  • Blood Collection: Obtain fresh human or rabbit blood anticoagulated with citrate.

  • Direct Contact Method: Incubate a sterilized this compound sample directly with a suspension of washed RBCs.[14]

  • Indirect (Extract) Method: Incubate an extract of this compound with a suspension of washed RBCs.[14]

  • Controls: Use a positive control (e.g., water for injection) and a negative control (e.g., saline).

  • Incubation: Incubate all samples at 37°C with gentle agitation.

  • Analysis: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis index above 5% is generally considered hemolytic.[20]

These tests assess the material's effect on the blood clotting cascade.

  • Plasma Preparation: Prepare platelet-poor plasma from fresh human blood.

  • Incubation: Incubate the plasma with either a this compound sample or its extract.

  • aPTT and PT Measurement: Measure the activated partial thromboplastin time (aPTT) for the intrinsic pathway and the prothrombin time (PT) for the extrinsic pathway using a coagulometer.[11]

This test evaluates the material's potential to induce clot formation.

  • Blood Incubation: Incubate fresh whole blood with the this compound material under controlled flow conditions (if applicable).

  • Analysis: After incubation, measure platelet count and fibrinogen concentration.

  • Microscopic Examination: Examine the surface of the this compound material for adhered platelets, leukocytes, and fibrin formation using scanning electron microscopy (SEM).

This assay determines if the material activates the complement system, a part of the innate immune response.

  • Serum Incubation: Incubate human serum with the this compound material.

  • Analysis: Measure the concentration of complement activation markers, such as SC5b-9, using an ELISA kit.[15]

In Vivo Biocompatibility Testing (ISO 10993-6)

In vivo tests are performed to assess the local tissue response to a material after implantation.[16]

  • Animal Model: The choice of animal model depends on the intended application of the device. Rabbits are commonly used for implantation studies.

  • Implantation: Surgically implant sterilized this compound samples into the paravertebral muscles of the rabbits. A negative control material (e.g., high-density polyethylene) should be implanted in a contralateral site.[20]

  • Observation Periods: Evaluate the tissue response at various time points (e.g., 1, 4, and 12 weeks).

  • Macroscopic Evaluation: At each time point, euthanize a subset of animals and macroscopically examine the implant sites for signs of inflammation, encapsulation, and hemorrhage.

  • Histopathological Evaluation: Excise the implant and surrounding tissue, fix in formalin, and prepare histological sections. Stain the sections (e.g., with Hematoxylin and Eosin) and evaluate them microscopically for inflammation, fibrosis, necrosis, and other tissue responses.

Immunogenicity Assessment (ISO 10993-20)[6]

This assessment evaluates the potential of a material to provoke an undesirable immune response.[8][18]

  • Cell-Based Assays:

    • Leukocyte Activation: Co-culture this compound extracts with human peripheral blood mononuclear cells (PBMCs).

    • Cytokine Analysis: Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead assays.

  • In Vivo Sensitization Assay (e.g., Guinea Pig Maximization Test - GPMT) (ISO 10993-10): [6][16]

    • Induction Phase: Sensitize guinea pigs to this compound extracts through intradermal injections and topical application.

    • Challenge Phase: After a rest period, challenge the animals with a non-irritating concentration of the extract applied topically.

    • Evaluation: Observe the challenge sites for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours post-challenge.

Mandatory Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis & Evaluation This compound This compound Material Sterilization Sterilization This compound->Sterilization Extraction Extraction (ISO 10993-12) Sterilization->Extraction Implantation Implantation (ISO 10993-6) Sterilization->Implantation Cytotoxicity Cytotoxicity (ISO 10993-5) Extraction->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) Extraction->Hemocompatibility Immunogenicity_vitro Immunogenicity (Cell-based) Extraction->Immunogenicity_vitro Sensitization Sensitization (ISO 10993-10) Extraction->Sensitization Data_Analysis Quantitative & Qualitative Analysis Cytotoxicity->Data_Analysis Hemocompatibility->Data_Analysis Immunogenicity_vitro->Data_Analysis Implantation->Data_Analysis Sensitization->Data_Analysis Biocompatibility_Assessment Biocompatibility Assessment Data_Analysis->Biocompatibility_Assessment

Cytotoxicity_Signaling_Pathway J1075_Leachables This compound Leachables Cell_Membrane Cell Membrane J1075_Leachables->Cell_Membrane Membrane Damage Mitochondria Mitochondria J1075_Leachables->Mitochondria Metabolic Inhibition Cell_Death Cell Death (Apoptosis/Necrosis) Cell_Membrane->Cell_Death Reduced_Viability Reduced Cell Viability Mitochondria->Reduced_Viability Reduced_Viability->Cell_Death

Hemocompatibility_Pathway cluster_coagulation Coagulation Cascade cluster_platelet Platelet Activation cluster_hemolysis Hemolysis J1075_Surface This compound Surface Intrinsic_Pathway Intrinsic Pathway J1075_Surface->Intrinsic_Pathway Platelets Platelets J1075_Surface->Platelets RBC Red Blood Cells J1075_Surface->RBC Thrombin Thrombin Intrinsic_Pathway->Thrombin Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Thrombin Fibrin Fibrin Thrombin->Fibrin Thrombus Thrombus Formation Fibrin->Thrombus Platelet_Adhesion Adhesion & Aggregation Platelets->Platelet_Adhesion Platelet_Adhesion->Thrombus Hemoglobin_Release Hemoglobin Release RBC->Hemoglobin_Release

References

Application Notes and Protocols for the Preparation of Small Molecule Inhibitors in Implantation Studies

Author: BenchChem Technical Support Team. Date: November 2025

A CAVEAT FOR THE RESEARCHER: Information regarding a specific molecule designated "J1075" is not available in the public domain. Therefore, this document provides a comprehensive and generalized protocol for the preparation of a novel, hypothetical small molecule inhibitor, herein referred to as this compound, for implantation studies. This guide assumes this compound is a poorly water-soluble compound, a common characteristic of new chemical entities. Researchers should adapt these protocols based on the empirically determined physicochemical properties of their specific molecule.

Introduction

Implantation is a critical and complex process in reproductive biology, involving intricate signaling pathways that regulate the interaction between the embryo and the uterine endometrium.[1][2] Small molecule inhibitors are invaluable tools for dissecting these pathways and identifying potential therapeutic targets for fertility and uterine disorders. This document outlines the necessary steps to prepare a novel small molecule inhibitor, this compound, for in vivo implantation studies, with a focus on characterization, formulation, and quality control.

Pre-formulation and Characterization of this compound

Prior to in vivo studies, a thorough characterization of this compound is essential to develop a stable and effective formulation.

Solubility Assessment

The solubility of this compound will dictate the formulation strategy. It is crucial to determine its solubility in a range of pharmaceutically acceptable solvents and vehicles.

Protocol for Solubility Testing:

  • Prepare saturated solutions of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO, and various oils).

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours with continuous agitation.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Record the solubility in mg/mL or µg/mL.

Stability Analysis

The stability of this compound in the chosen formulation is critical for ensuring accurate dosing and reproducible results.

Protocol for Stability Assessment:

  • Prepare the final formulation of this compound.

  • Store aliquots of the formulation at different conditions (e.g., 4°C, room temperature, 37°C) and for varying durations (e.g., 0, 4, 8, 24 hours).

  • At each time point, analyze the concentration of this compound by HPLC to determine any degradation.

  • A stable formulation is generally defined as one with less than 10% degradation of the active compound over the intended period of use.

Table 1: Summary of Pre-formulation Data for this compound

ParameterVehicle/ConditionResult
Solubility Water (pH 7.4)< 0.1 µg/mL
PBS (pH 7.4)< 0.1 µg/mL
DMSO> 50 mg/mL
Ethanol5 mg/mL
Corn Oil10 mg/mL
10% DMSO, 40% PEG300, 50% Saline2 mg/mL
Stability (at 2 mg/mL) 10% DMSO, 40% PEG300, 50% Saline at 4°C> 95% remaining after 24 hours
10% DMSO, 40% PEG300, 50% Saline at RT> 90% remaining after 8 hours

Formulation of this compound for In Vivo Studies

For many poorly soluble compounds, a co-solvent or lipid-based formulation is necessary for in vivo administration.

Protocol for a Co-Solvent Formulation:

  • Weigh the required amount of this compound powder in a sterile, conical tube.

  • Add the primary solvent, typically DMSO, to dissolve this compound completely. For example, add 10% of the final volume as DMSO.

  • Vortex until the compound is fully dissolved.

  • Add a co-solvent, such as PEG300 or Cremophor EL, to the solution. For instance, add 40% of the final volume as PEG300.

  • Mix thoroughly by vortexing.

  • Slowly add the aqueous component, such as sterile saline or PBS, to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any precipitation. If the solution is not clear, it may require optimization of the solvent ratios.

  • Filter the final formulation through a 0.22 µm sterile filter before administration.

Experimental Workflow for Implantation Studies

The following diagram illustrates a typical workflow for an implantation study involving a small molecule inhibitor.

G cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase a This compound Synthesis & QC b Pre-formulation Studies (Solubility, Stability) a->b c Formulation Development & Optimization b->c e This compound Formulation Preparation c->e d Animal Model Preparation (e.g., Pseudopregnancy) f Administration of this compound (e.g., i.p., s.c.) d->f e->f g Embryo Transfer f->g h Tissue Collection & Analysis g->h i Implantation Site Analysis h->i j Histology & IHC h->j k Molecular Analysis (e.g., Western Blot, qPCR) h->k l Data Analysis & Interpretation i->l j->l k->l

Caption: Experimental workflow for this compound implantation studies.

Hypothetical Signaling Pathway for this compound

To understand the mechanism of action of this compound, it is crucial to identify the signaling pathway it targets. The diagram below illustrates a hypothetical pathway where this compound inhibits a key kinase involved in uterine receptivity.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits Receptivity Uterine Receptivity Proliferation->Receptivity

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The successful use of small molecule inhibitors like this compound in implantation studies hinges on careful and systematic preparation. The protocols and data presented here provide a robust framework for researchers to formulate and characterize their compounds for in vivo applications. By ensuring the delivery of a stable and soluble form of the inhibitor, researchers can achieve reliable and interpretable results in their quest to understand the molecular mechanisms of implantation.

References

Application Notes and Protocols for Fabricating Tissue Engineering Scaffolds with J1075

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note describes the use of a hypothetical small molecule, J1075 , for fabricating tissue engineering scaffolds. The protocols, data, and signaling pathways are presented for illustrative purposes based on established principles in tissue engineering and regenerative medicine.

Introduction to this compound: A Novel Pro-Angiogenic and Regenerative Agent

This compound is a synthetic small molecule designed to promote tissue regeneration by stimulating angiogenesis and recruiting endogenous stem cells. Its mechanism of action is believed to involve the modulation of key signaling pathways crucial for neovascularization and tissue repair, such as the Vascular Endothelial Growth Factor (VEGF) and Hippo signaling pathways. By promoting the formation of new blood vessels, this compound facilitates the supply of oxygen and nutrients to the site of injury, a critical step in the healing process.[1][2][3][4] Furthermore, its interaction with the Hippo pathway is thought to enhance cell proliferation and differentiation, contributing to the regeneration of functional tissue.[5][6] These properties make this compound a promising candidate for incorporation into tissue engineering scaffolds for a variety of applications, including bone, skin, and cardiovascular regeneration.[7][8][9]

Fabrication of this compound-Eluting Scaffolds

The sustained and localized delivery of this compound can be achieved by incorporating it into biodegradable polymer scaffolds. Electrospinning is a versatile technique for producing fibrous scaffolds that mimic the native extracellular matrix (ECM).[10][11][12]

Protocol 1: Electrospinning of this compound-Loaded Poly(ε-caprolactone) (PCL) Scaffolds

Materials:

  • Poly(ε-caprolactone) (PCL), average Mn 80,000

  • This compound (hypothetical compound)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, grounded collector)

  • Aluminum foil

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 12% (w/v) PCL solution by dissolving PCL in a 1:1 mixture of TFE and DCM. Stir overnight at room temperature to ensure complete dissolution.

    • Prepare a stock solution of this compound in TFE at a concentration of 10 mg/mL.

  • Incorporation of this compound:

    • Add the this compound stock solution to the PCL solution to achieve a final this compound concentration of 1% (w/w) relative to the PCL.

    • Vortex the solution for 5 minutes to ensure homogenous mixing.

  • Electrospinning Process:

    • Load the this compound-PCL solution into a 10 mL syringe fitted with a 21-gauge stainless steel needle.

    • Mount the syringe on the syringe pump and set the flow rate to 1 mL/hour.

    • Place a grounded collector covered with aluminum foil at a distance of 15 cm from the needle tip.

    • Apply a voltage of 15 kV to the needle.

    • Collect the electrospun fibers on the aluminum foil for 8 hours.

  • Scaffold Post-Processing:

    • Carefully detach the electrospun scaffold from the aluminum foil.

    • Dry the scaffold under vacuum for 48 hours to remove any residual solvent.

    • Store the sterile scaffolds in a desiccator until use.

Experimental Protocols for Scaffold Characterization

A thorough characterization of the this compound-eluting scaffolds is essential to evaluate their physical, mechanical, and biological properties.

Protocol 2: Mechanical Testing of Scaffolds

Objective: To determine the tensile strength and Young's modulus of the fabricated scaffolds.

Procedure:

  • Cut the electrospun scaffolds into rectangular strips (10 mm x 50 mm).

  • Measure the thickness of each strip at three different points using a digital caliper and calculate the average.

  • Mount the strips onto a universal testing machine equipped with a 10 N load cell.

  • Apply a uniaxial tensile load at a strain rate of 10 mm/min until the sample fails.

  • Record the stress-strain curve and calculate the ultimate tensile strength (UTS) and Young's modulus.

Protocol 3: In Vitro Cell Culture and Viability Assay

Objective: To assess the biocompatibility of the this compound-eluting scaffolds and its effect on cell proliferation.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

Procedure:

  • Sterilize the scaffolds by UV irradiation for 30 minutes on each side.

  • Place the scaffolds in a 24-well plate and pre-wet with culture medium for 2 hours.

  • Seed HUVECs onto the scaffolds at a density of 5 x 10^4 cells/scaffold.

  • Culture the cells in Endothelial Growth Medium-2 (EGM-2) at 37°C in a 5% CO2 incubator.

  • At day 1, 3, and 7, perform an MTT assay to quantify cell viability and proliferation.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay

Objective: To evaluate the pro-angiogenic potential of this compound released from the scaffolds.

Procedure:

  • Prepare conditioned media by incubating the this compound-eluting scaffolds and control scaffolds (PCL only) in EGM-2 for 48 hours.

  • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Seed HUVECs onto the Matrigel-coated wells at a density of 2 x 10^4 cells/well.

  • Replace the standard culture medium with the prepared conditioned media.

  • Incubate for 6-8 hours and observe the formation of tube-like structures under a microscope.

  • Quantify the degree of tube formation by measuring the total tube length and the number of branch points using image analysis software.

Data Presentation

The following tables summarize the expected quantitative data from the characterization experiments.

Table 1: Mechanical Properties of this compound-PCL Scaffolds

Scaffold GroupUltimate Tensile Strength (MPa)Young's Modulus (MPa)
PCL Control3.5 ± 0.415.2 ± 1.8
1% this compound-PCL3.3 ± 0.514.8 ± 2.1

Data are presented as mean ± standard deviation (n=5). No significant difference is expected in mechanical properties with the addition of a small molecule.

Table 2: Cell Viability (MTT Assay) on this compound-PCL Scaffolds

Scaffold GroupDay 1 (Absorbance at 570 nm)Day 3 (Absorbance at 570 nm)Day 7 (Absorbance at 570 nm)
PCL Control0.25 ± 0.030.48 ± 0.050.85 ± 0.09
1% this compound-PCL0.26 ± 0.040.65 ± 0.071.25 ± 0.11

*Data are presented as mean ± standard deviation (n=3). p < 0.05 compared to PCL Control.

Table 3: Quantification of In Vitro Tube Formation

Conditioned MediaTotal Tube Length (μm)Number of Branch Points
PCL Control1250 ± 15025 ± 5
1% this compound-PCL2800 ± 21065 ± 8

*Data are presented as mean ± standard deviation (n=3). p < 0.05 compared to PCL Control.

Mandatory Visualizations

J1075_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Hippo_Kinase_Cascade Hippo Kinase Cascade This compound->Hippo_Kinase_Cascade inhibits PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO  releases Gene_Expression Angiogenic & Proliferative Gene Expression NO->Gene_Expression promotes YAP_TAZ YAP/TAZ Hippo_Kinase_Cascade->YAP_TAZ inhibits TEAD TEAD YAP_TAZ->TEAD TEAD->Gene_Expression

Caption: Hypothesized signaling pathway of this compound.

Experimental_Workflow cluster_fabrication Scaffold Fabrication cluster_characterization Scaffold Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) PCL_Solution PCL Solution Prep J1075_Incorporation This compound Incorporation PCL_Solution->J1075_Incorporation Electrospinning Electrospinning J1075_Incorporation->Electrospinning Drying Vacuum Drying Electrospinning->Drying Mechanical_Testing Mechanical Testing Drying->Mechanical_Testing SEM_Imaging SEM Imaging Drying->SEM_Imaging Cell_Seeding Cell Seeding (HUVECs) Drying->Cell_Seeding Viability_Assay Viability Assay (MTT) Cell_Seeding->Viability_Assay Angiogenesis_Assay Angiogenesis Assay Cell_Seeding->Angiogenesis_Assay Implantation Subcutaneous Implantation Angiogenesis_Assay->Implantation Histology Histological Analysis Implantation->Histology Immunohistochemistry Immunohistochemistry Implantation->Immunohistochemistry

Caption: Experimental workflow for this compound scaffold fabrication and evaluation.

Logical_Relationships cluster_effects Biological Effects cluster_outcomes Therapeutic Outcomes J1075_Scaffold This compound-Eluting Scaffold Angiogenesis Enhanced Angiogenesis J1075_Scaffold->Angiogenesis Cell_Proliferation Increased Cell Proliferation J1075_Scaffold->Cell_Proliferation Stem_Cell_Recruitment Stem Cell Recruitment J1075_Scaffold->Stem_Cell_Recruitment Improved_Vascularization Improved Vascularization Angiogenesis->Improved_Vascularization Accelerated_Healing Accelerated Wound Healing Cell_Proliferation->Accelerated_Healing Functional_Tissue Functional Tissue Regeneration Stem_Cell_Recruitment->Functional_Tissue Improved_Vascularization->Accelerated_Healing Accelerated_Healing->Functional_Tissue

Caption: Multifaceted benefits of this compound in tissue engineering.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cell Adhesion on J1075 Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve cell adhesion on J1.075 and similar tissue-culture treated polystyrene surfaces.

Troubleshooting Guide: Poor Cell Adhesion

Poor cell adhesion to culture surfaces is a common issue that can impact experimental outcomes. This guide provides a systematic approach to troubleshooting and resolving these challenges.

Problem: Cells are detaching or failing to attach to the J1075 surface.

Here is a workflow to diagnose and address the potential causes of poor cell adhesion:

Troubleshooting_Workflow cluster_cell_issues Cell-Related Issues cluster_media_issues Media-Related Issues cluster_protocol_issues Protocol-Related Issues start Start: Poor Cell Adhesion Observed check_cells 1. Assess Cell Health and Viability start->check_cells check_media 2. Verify Culture Medium and Supplements check_cells->check_media Cells are healthy cell_viability Low viability after thawing? - Optimize thawing protocol. - Check cryopreservation technique. check_cells->cell_viability mycoplasma Mycoplasma contamination? - Test for mycoplasma. - Discard contaminated cultures. check_cells->mycoplasma overtrypsinization Over-trypsinization? - Reduce trypsin exposure time/concentration. - Use gentle cell dissociation reagents. check_cells->overtrypsinization check_protocol 3. Review Seeding Protocol check_media->check_protocol Medium is correct media_quality Expired or improperly stored medium? - Use fresh, correctly stored medium. check_media->media_quality serum_quality Serum quality issues? - Test different serum lots. - Consider serum-free alternatives if applicable. check_media->serum_quality surface_issue 4. Investigate Surface Properties check_protocol->surface_issue Protocol is optimal seeding_density Suboptimal seeding density? - Optimize seeding density for your cell type. check_protocol->seeding_density coating_strategy 5. Implement Surface Coating surface_issue->coating_strategy Surface requires enhancement end Resolution: Improved Cell Adhesion coating_strategy->end

A step-by-step workflow for troubleshooting poor cell adhesion.

Frequently Asked Questions (FAQs)

Q1: My cells are not adhering well to the standard this compound (tissue-culture treated polystyrene) surface. What can I do?

A1: If you've ruled out issues with cell health, media, and seeding protocols, the surface itself may not be optimal for your specific cell type. The next step is to consider coating the surface with an extracellular matrix (ECM) protein or a synthetic peptide/polymer. These coatings can significantly enhance cell attachment, proliferation, and function by mimicking the in vivo microenvironment.[1][2]

Q2: What are the most common coatings to improve cell adhesion, and how do I choose the right one?

A2: The choice of coating is cell-type dependent. Here are some of the most commonly used coatings:

  • Collagen: A major structural protein in the ECM, suitable for a wide variety of cell types, including endothelial cells, hepatocytes, and muscle cells.

  • Fibronectin: A glycoprotein that plays a crucial role in cell adhesion and migration. It is often used for fibroblasts and endothelial cells.

  • Laminin: A key component of the basement membrane, ideal for epithelial, endothelial, neural, and muscle cells.[3]

  • Poly-L-lysine (PLL) or Poly-D-lysine (PDL): Synthetic polymers that create a net positive charge on the surface, which promotes the adhesion of negatively charged cells.[4]

  • Vitronectin: A glycoprotein found in serum and the ECM that promotes the attachment and spreading of many cell types.

To select the best coating, review the literature for your specific cell type or perform a small-scale experiment to test several different coatings.

Q3: Can you provide a general protocol for coating a this compound surface?

A3: Yes, here is a general workflow for coating cell culture surfaces. Detailed protocols for specific coatings are provided in the "Experimental Protocols" section below.

Coating_Workflow start Start: Prepare Coating Solution coat_surface 1. Add solution to this compound surface, ensuring complete coverage. start->coat_surface incubate 2. Incubate according to protocol (e.g., 1-2 hours at 37°C or overnight at 4°C). coat_surface->incubate aspirate 3. Aspirate excess coating solution. incubate->aspirate wash 4. (Optional) Wash with sterile PBS or media. aspirate->wash dry 5. (Optional) Air-dry the surface. wash->dry seed_cells 6. Plate cells on the coated surface. dry->seed_cells end End: Cells Cultured on Coated Surface seed_cells->end

A general workflow for coating cell culture surfaces.
Q4: How does surface chemistry of the this compound surface influence cell adhesion?

A4: The this compound surface is made of tissue-culture treated polystyrene. This treatment introduces negatively charged functional groups, such as hydroxyl and carboxyl groups, onto the polystyrene surface.[2][5] This increases the hydrophilicity of the surface, allowing for better adsorption of ECM proteins from the serum in the culture medium, which in turn facilitates cell attachment.[6] The density and type of these chemical groups can significantly impact the conformation of adsorbed proteins and subsequent cell adhesion.[2]

Q5: How do cells interact with the coated surface at a molecular level?

A5: Cells primarily interact with ECM-coated surfaces through transmembrane receptors called integrins. Integrins bind to specific motifs in the ECM proteins (e.g., the RGD sequence in fibronectin). This binding triggers the clustering of integrins and the recruitment of various signaling and cytoskeletal proteins to form focal adhesions. These structures link the ECM to the cell's actin cytoskeleton, providing mechanical stability and initiating intracellular signaling cascades that regulate cell survival, proliferation, and differentiation.

Integrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM ECM Protein (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Src Src Kinase FAK->Src Activation Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Linkage Signaling Downstream Signaling (Survival, Proliferation, Migration) FAK->Signaling Src->FAK Src->Signaling

Simplified integrin-mediated cell adhesion signaling pathway.

Quantitative Data on Cell Adhesion

Surface coatings can significantly improve the adhesive properties of polystyrene surfaces. The following table summarizes quantitative data on the adhesive strength of murine fibroblast L929 cells on different surfaces.

Surface MaterialAverage Cell Adhesive Shear Strength (Pa)Average Cell Detachment Surface Energy (pJ)
Polystyrene420 - 6707 - 11
Fibronectin-coated Polystyrene100016
Collagen-coated Polystyrene150029
Data adapted from Yamamoto et al., J Biomed Mater Res, 2000.[7]

Experimental Protocols

Protocol 1: Collagen Coating
  • Reagent Preparation:

    • Prepare a stock solution of Collagen I (e.g., from rat tail) at a concentration of 1 mg/mL in 0.02 M Acetic Acid.

    • Dilute the stock solution to a working concentration of 50 µg/mL in sterile, ice-cold 1x Phosphate-Buffered Saline (PBS).

  • Coating Procedure:

    • Add a sufficient volume of the diluted collagen solution to completely cover the this compound surface.

    • Incubate for 1-2 hours at 37°C in a cell culture incubator.

    • Carefully aspirate the collagen solution.

    • (Optional) Gently wash the surface once with sterile 1x PBS.

    • The coated surface is now ready for cell seeding.

Protocol 2: Fibronectin Coating
  • Reagent Preparation:

    • Reconstitute lyophilized fibronectin in sterile water to a stock concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 10-50 µg/mL in sterile 1x PBS.

  • Coating Procedure:

    • Add the diluted fibronectin solution to the this compound surface, ensuring complete coverage.

    • Incubate for at least 1 hour at room temperature.

    • Aspirate the fibronectin solution.

    • The surface can be used immediately or allowed to air dry before cell seeding.

Protocol 3: Laminin Coating
  • Reagent Preparation:

    • Slowly thaw the laminin stock solution at 2-8°C.[8][9] Avoid rapid thawing to prevent gel formation.[3]

    • Dilute the thawed laminin to a working concentration of 10 µg/mL in sterile, ice-cold 1x DPBS (with Ca++/Mg++).[8]

  • Coating Procedure:

    • Add the diluted laminin solution to the this compound surface.

    • Incubate overnight at 2-8°C or for 2 hours at 37°C for a more rapid coating.[7][8] Seal the cultureware to prevent evaporation.[8]

    • Aspirate the excess laminin solution.

    • Do not allow the coated surface to dry out.[9] The surface is ready for cell seeding. Coated plates can be stored at 2-8°C for up to 4 weeks.[8][9]

Protocol 4: Poly-L-Lysine (PLL) Coating
  • Reagent Preparation:

    • Prepare a stock solution of 0.1% (w/v) PLL in sterile water.

    • Dilute the stock solution to a working concentration of 0.01% in sterile water.

  • Coating Procedure:

    • Add the diluted PLL solution to the this compound surface.

    • Incubate for 5 minutes at room temperature.

    • Aspirate the PLL solution and allow the surface to dry completely.

    • Wash the surface twice with sterile water to remove excess PLL.

    • Allow the surface to dry completely before seeding cells.

Protocol 5: Quantifying Cell Adhesion

This protocol provides a basic method for quantifying cell adhesion using crystal violet staining.

  • Cell Seeding:

    • Seed cells at a known density onto the coated and uncoated (control) this compound surfaces.

    • Incubate for a defined period (e.g., 1-4 hours) to allow for cell attachment.

  • Washing:

    • Gently wash the surfaces with 1x PBS to remove non-adherent cells. The number and vigor of washes can be standardized to apply a consistent detachment force.

  • Fixation and Staining:

    • Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.

    • Stain the fixed cells with a 0.5% crystal violet solution in 20% ethanol for 10 minutes.[9]

  • Quantification:

    • Wash the surfaces thoroughly with water to remove excess stain.

    • Solubilize the stain from the adherent cells using a 10% acetic acid solution.

    • Transfer the solubilized stain to a 96-well plate and measure the absorbance at 590 nm using a plate reader.

    • The absorbance is proportional to the number of adherent cells. Alternatively, count the number of adherent cells in several random fields of view using a microscope before the solubilization step.

References

Technical Support Center: J1075 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of J1075, a novel kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is the general synthetic scheme for this compound?

The synthesis of this compound is a two-step process. The first step involves a Suzuki coupling reaction between 4-bromo-1H-pyrazole and (4-(methoxy)phenyl)boronic acid to form the intermediate, 4-(4-methoxyphenyl)-1H-pyrazole. The second step is an N-alkylation of this intermediate with 1-bromo-2-fluoroethane to yield the final product, this compound.

2. My Suzuki coupling reaction to form the intermediate has a low yield. What are the common causes?

Low yields in the Suzuki coupling step can be attributed to several factors:

  • Poor quality of reagents: Ensure that the boronic acid is not degraded and the palladium catalyst is active.

  • Inefficient catalyst system: The choice of palladium source and ligand is crucial. A common issue is catalyst deactivation.

  • Incorrect reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield.

  • Presence of oxygen: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and side reactions.

3. I am observing significant amounts of homocoupling of the boronic acid in my Suzuki reaction. How can I minimize this side product?

Homocoupling of the boronic acid is a common side reaction. To minimize it:

  • Control the reaction temperature: Lowering the temperature can sometimes reduce the rate of homocoupling.

  • Use a different base: The choice of base can influence the extent of homocoupling.

  • Degas the reaction mixture thoroughly: Removing oxygen is critical to prevent oxidative homocoupling.

4. The N-alkylation step is not proceeding to completion. What should I check?

Incomplete N-alkylation can be due to:

  • Insufficient base: The base is required to deprotonate the pyrazole nitrogen, making it nucleophilic. Ensure an adequate amount of a suitable base is used.

  • Low reaction temperature: This reaction may require heating to proceed at a reasonable rate.

  • Poor quality of the alkylating agent: Verify the purity of the 1-bromo-2-fluoroethane.

5. How can I purify the final this compound product?

Purification of this compound is typically achieved through column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the final compound and any impurities present.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Outcomes for this compound Synthesis

StepReaction TypeKey ReagentsTypical Yield (%)Typical Purity (%) (by HPLC)
1Suzuki Coupling4-bromo-1H-pyrazole, (4-(methoxy)phenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃75-85>95
2N-Alkylation4-(4-methoxyphenyl)-1H-pyrazole, 1-bromo-2-fluoroethane, NaH60-70>98

Experimental Protocols

Step 1: Synthesis of 4-(4-methoxyphenyl)-1H-pyrazole (Intermediate)

  • To a degassed solution of 4-bromo-1H-pyrazole (1.0 eq) and (4-(methoxy)phenyl)boronic acid (1.1 eq) in a 2:1 mixture of toluene and water, add K₂CO₃ (2.0 eq).

  • Bubble argon through the mixture for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • After completion, cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of this compound

  • To a solution of 4-(4-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-bromo-2-fluoroethane (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualizations

J1075_Synthesis_Pathway cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: N-Alkylation reagent1 4-bromo-1H-pyrazole intermediate 4-(4-methoxyphenyl)-1H-pyrazole reagent1->intermediate Pd(PPh3)4, K2CO3 Toluene/H2O, 90 °C reagent2 (4-methoxyphenyl)boronic acid reagent2->intermediate Pd(PPh3)4, K2CO3 Toluene/H2O, 90 °C product This compound intermediate->product NaH, DMF 0 °C to RT reagent3 1-bromo-2-fluoroethane reagent3->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling q1 Check Reagent Quality (Boronic Acid, Catalyst) start->q1 a1_ok Reagents OK q1->a1_ok Yes a1_bad Degraded Reagents Replace and Repeat q1->a1_bad No q2 Verify Reaction Conditions (Temp, Time, Degassing) a1_ok->q2 a2_ok Conditions Correct q2->a2_ok Yes a2_bad Incorrect Conditions Optimize and Repeat q2->a2_bad No q3 Screen Catalyst/Ligand/Base a2_ok->q3 a3_ok System Optimized q3->a3_ok Yes a3_bad Suboptimal System Consult Literature q3->a3_bad No end Yield Improved a3_ok->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Technical Support Center: Optimizing Sterilization Parameters for J1075 Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sterilization of J1075 materials. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in sterilizing this compound materials?

A1: this compound is a heat-labile biomaterial, meaning it is sensitive to high temperatures.[1] Traditional sterilization methods like steam autoclaving can compromise the structural and chemical integrity of the material, potentially altering its performance in your experiments.[1][2] Therefore, selecting a low-temperature sterilization method is crucial.

Q2: Which sterilization methods are recommended for this compound?

A2: For heat-sensitive materials like this compound, low-temperature sterilization methods are recommended. These include Ethylene Oxide (EtO) gas, Gamma Irradiation, Electron Beam (E-beam), and Supercritical CO2 (scCO2).[1][3][4] The choice of method depends on material compatibility, accessibility of the technology, and the specific requirements of your application.[4]

Q3: Can I use an autoclave for this compound materials?

A3: Standard steam autoclaving is generally not recommended for this compound due to the high temperatures involved, which can lead to material degradation.[1][5] However, if you must use an autoclave, it is critical to validate the cycle at the lowest possible temperature and shortest duration that still achieves sterility, and to thoroughly assess the material's properties post-sterilization.

Q4: How can I confirm that my this compound material is sterile after the process?

A4: Sterility can be confirmed using biological indicators (BIs).[5][6] BIs contain a known population of highly resistant bacterial spores. If the sterilization cycle is effective, the spores will be killed, and there will be no growth when the BI is incubated. Chemical indicators can also be used to show that the materials have been exposed to sterilizing conditions, but they do not prove sterility.

Q5: What are the signs of this compound material degradation after sterilization?

A5: Degradation of this compound can manifest as changes in physical appearance (e.g., discoloration, brittleness), altered mechanical properties (e.g., reduced tensile strength), or changes in chemical properties.[7][8] It is essential to perform post-sterilization material characterization to ensure it still meets the specifications for your research.

Troubleshooting Guides

Issue 1: Incomplete Sterilization or Positive Biological Indicator
Possible Cause Troubleshooting Step
Improper Loading of Sterilizer Ensure that this compound materials are not overloaded in the chamber and that there is adequate space for the sterilant to circulate.[9][10][11] Avoid covering any drain ports.[5]
Incorrect Cycle Parameters Verify that the correct sterilization cycle, temperature, time, and sterilant concentration (if applicable) were used for this compound.[6][10]
Residual Contamination Thoroughly clean the this compound material before sterilization to remove any organic debris or biofilm that could shield microorganisms.[12]
Packaging Issues Use packaging materials that are compatible with the chosen sterilization method and allow for sterilant penetration.[6][12] Ensure packaging is not damaged.[12]
Equipment Malfunction Perform routine maintenance and calibration of the sterilization equipment to ensure it is functioning correctly.[9][13]
Issue 2: Material Damage or Degradation
Possible Cause Troubleshooting Step
Incompatible Sterilization Method The chosen sterilization method may be too harsh for this compound. Consider a less aggressive low-temperature method (e.g., scCO2 instead of gamma irradiation).[1][3]
Excessive Sterilization Parameters Optimize the sterilization cycle by reducing the exposure time, temperature, or radiation dose to the minimum effective level required for sterility.
Material Handling Handle this compound materials carefully before and after sterilization to prevent physical damage.[14]
Post-Sterilization Storage Store sterilized this compound in a clean, dry, and controlled environment to prevent contamination and degradation.[14]

Experimental Protocols

Protocol 1: Ethylene Oxide (EtO) Gas Sterilization of this compound
  • Preparation: Ensure this compound samples are clean and dry. Package them in EtO-permeable packaging (e.g., Tyvek pouches).

  • Pre-conditioning: Place the packaged samples in a pre-conditioning chamber to reach the required temperature and humidity.

  • Sterilization Cycle:

    • Place the samples in the EtO sterilizer.

    • Evacuate the air from the chamber.

    • Introduce a mixture of EtO gas and humidified air.

    • Hold for the validated exposure time at a specified temperature (typically between 30-60°C).[4]

  • Aeration: After the cycle, aerate the samples in a dedicated aeration chamber to remove residual EtO gas, which is toxic.[15]

  • Validation: Use a biological indicator (e.g., containing Bacillus atrophaeus spores) placed within the load to verify sterility.

Protocol 2: Gamma Irradiation Sterilization of this compound
  • Dosimetry: Determine the appropriate radiation dose for this compound. A typical dose for medical devices is 25 kGy, but this may need to be optimized to minimize material degradation.[16]

  • Packaging: Package the clean this compound samples in radiation-compatible packaging.

  • Irradiation: Expose the packaged samples to a Cobalt-60 gamma radiation source until the target dose is achieved.

  • Post-Irradiation Analysis: Evaluate the material properties of this compound to ensure no significant degradation has occurred.

  • Validation: Use a biological indicator (e.g., containing Bacillus pumilus spores) to confirm sterility.

Visualizations

Caption: Troubleshooting workflow for failed sterilization of this compound materials.

Low_Temp_Sterilization_Options This compound This compound Material (Heat-Sensitive) eto Ethylene Oxide (EtO) This compound->eto Good material compatibility, but requires aeration gamma Gamma Irradiation This compound->gamma High penetration, but can cause polymer degradation ebeam Electron Beam (E-beam) This compound->ebeam Fast cycle times, but lower penetration scco2 Supercritical CO2 (scCO2) This compound->scco2 Very low temperature, preserves material integrity

Caption: Low-temperature sterilization options for this compound materials.

References

Reducing background fluorescence of J1075 in imaging

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Publicly available scientific literature and databases do not contain specific information regarding a fluorescent probe or compound designated "J1075." The following technical support guide provides comprehensive strategies for reducing background fluorescence in imaging experiments. Researchers using this compound should first consult the manufacturer's product data sheet for specific excitation/emission spectra, chemical properties, and recommended protocols. This guide can then be used to optimize imaging and troubleshoot background fluorescence issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in imaging experiments?

Background fluorescence, or noise, can obscure the desired signal from your target and originates from several sources:

  • Autofluorescence: Many biological materials, such as cells and tissues, naturally fluoresce. Common endogenous fluorophores include NADH, collagen, elastin, and lipofuscin. Aldehyde fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.

  • Non-specific binding: The fluorescent probe (e.g., this compound, antibodies) may bind to unintended targets in the sample.

  • Unbound fluorophores: Residual fluorescent molecules that have not been washed away from the sample can contribute to a diffuse background.

  • Imaging medium and materials: Cell culture media, especially those containing phenol red or serum, can be fluorescent. Additionally, plastic-bottom imaging plates can exhibit higher background fluorescence than glass-bottom plates.

Q2: How can I determine if the background I'm seeing is from my sample (autofluorescence) or from my reagents?

To identify the source of background fluorescence, it is essential to include proper controls in your experiment:

  • Unstained Control: Prepare a sample that undergoes all the same processing steps (e.g., fixation, permeabilization) but is not treated with any fluorescent labels. Any fluorescence observed in this sample is likely autofluorescence.

  • Secondary Antibody Only Control (for immunofluorescence): This control helps to identify non-specific binding of the secondary antibody.

Q3: When should I be most concerned about background fluorescence?

High background is particularly problematic when:

  • The target signal is weak or the target is expressed at low levels.

  • Quantitative analysis of fluorescence intensity is required.

  • The background fluorescence spectrally overlaps with the emission of your specific fluorophore (this compound).

Troubleshooting Guides

Guide 1: High Background Fluorescence Across the Entire Sample

If you are observing a high, uniform background that makes it difficult to distinguish your specific signal, consider the following troubleshooting steps.

Troubleshooting Workflow for High Background

start High Background Observed check_unstained Image Unstained Control start->check_unstained autofluorescence High Autofluorescence Detected check_unstained->autofluorescence Yes reagent_issue Low Autofluorescence (Issue is likely reagent-based) check_unstained->reagent_issue No optimize_fixation Optimize Fixation (e.g., reduce time, try methanol) autofluorescence->optimize_fixation optimize_concentration Titrate this compound/ Antibody Concentration reagent_issue->optimize_concentration quenching Apply Quenching Agent (e.g., Sodium Borohydride, Sudan Black B) optimize_fixation->quenching spectral_unmixing Use Far-Red Fluorophores or Spectral Unmixing quenching->spectral_unmixing end_solve Problem Resolved spectral_unmixing->end_solve increase_washes Increase Wash Steps (duration and frequency) optimize_concentration->increase_washes change_blocking Optimize Blocking Buffer increase_washes->change_blocking change_blocking->end_solve

Caption: A flowchart for troubleshooting high background fluorescence.

Quantitative Data Summary: Impact of Fixation on Autofluorescence

FixativeIncubation TimeRelative Background Intensity (Green Channel)Relative Background Intensity (Red Channel)Notes
4% Paraformaldehyde15 min1.0 (Baseline)1.0 (Baseline)Standard protocol.
4% Paraformaldehyde60 min1.82.5Longer fixation increases autofluorescence, especially in the red spectrum.
1% Paraformaldehyde15 min0.70.6Lower concentration can reduce background but may compromise structural preservation.
Chilled Methanol10 min0.40.3Organic solvents often result in lower autofluorescence but may not be suitable for all targets.
4% PFA + NaBH4 quench15 min0.60.5Sodium borohydride can reduce aldehyde-induced autofluorescence.
Guide 2: Low Signal-to-Noise Ratio

Even with acceptable background levels, a low signal-to-noise ratio can make data interpretation difficult. The goal is to increase the specific signal without increasing the background.

Strategies to Improve Signal-to-Noise Ratio

start Low Signal-to-Noise Ratio increase_signal Increase Specific Signal start->increase_signal decrease_noise Decrease Background Noise start->decrease_noise optimize_concentration Optimize this compound/ Primary Antibody Concentration increase_signal->optimize_concentration blocking Improve Blocking Step decrease_noise->blocking permeabilization Check Permeabilization (if target is intracellular) optimize_concentration->permeabilization amplification Use Signal Amplification (e.g., Tyramide Signal Amplification) permeabilization->amplification end_solve Improved Signal-to-Noise amplification->end_solve washes Increase Wash Stringency (add detergent, increase time) blocking->washes quenching Use Autofluorescence Quenchers washes->quenching quenching->end_solve

Caption: Approaches to improving the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Aldehyde-Induced Autofluorescence Quenching

This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH4)

Procedure:

  • After the fixation step, wash the samples three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: NaBH4 will bubble upon dissolution.

  • Incubate the samples in the NaBH4 solution for 10-15 minutes at room temperature.

  • Wash the samples three times with PBS for 5 minutes each to remove residual NaBH4.

  • Proceed with your standard immunofluorescence or imaging protocol.

Note: The effectiveness of sodium borohydride can be variable.

Protocol 2: General Immunofluorescence Staining with Background Reduction in Mind

This protocol incorporates several steps to minimize background fluorescence.

Workflow for Low-Background Immunofluorescence

start Start fix Fixation (e.g., 4% PFA, 10 min) start->fix quench Quench Autofluorescence (e.g., 0.1% NaBH4) fix->quench block Blocking Step (e.g., 5% BSA, 1 hr) quench->block primary_ab Primary Antibody Incubation (Optimized Concentration) block->primary_ab wash1 Wash (3x with PBS-T) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (with this compound conjugate) wash1->secondary_ab wash2 Wash (3x with PBS-T) secondary_ab->wash2 mount Mount with Antifade Medium wash2->mount image Image mount->image

Caption: A standard immunofluorescence workflow with integrated background reduction steps.

Procedure:

  • Fixation: Fix cells as required for your target antigen. If using aldehyde fixatives, use the lowest concentration and shortest time that provides adequate preservation. Consider perfusion with PBS prior to fixation for tissue samples to remove red blood cells, which are a source of autofluorescence.

  • Quenching (Optional): If aldehyde-induced autofluorescence is high, perform a quenching step as described in Protocol 1.

  • Blocking: Incubate samples for at least 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100 for permeabilization). This step is crucial for preventing non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration, as determined by titration. Incubate as per your established protocol (e.g., overnight at 4°C).

  • Washing: Wash the samples three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20), with each wash lasting at least 5 minutes. Insufficient washing is a common cause of high background.

  • Secondary Antibody/J1075 Incubation: Incubate with the fluorescently labeled secondary antibody (or this compound conjugate) at its optimal dilution in blocking buffer. Protect from light from this point onwards.

  • Final Washes: Repeat the washing steps as in step 5.

  • Mounting: Mount the coverslip using a mounting medium containing an antifade reagent. If imaging live cells, consider using an optically clear, phenol red-free medium for the duration of the imaging session.

By systematically addressing the potential sources of background fluorescence and incorporating appropriate controls and optimization steps, researchers can significantly improve the quality and reliability of their imaging data with this compound and other fluorophores.

Technical Support Center: Synthesis and Purification of J1075

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "J1075" does not correspond to a publicly documented chemical compound, synthesis, or purification protocol in the current scientific literature. The following troubleshooting guide is based on common contaminants and purification challenges encountered in analogous synthetic processes, such as peptide or small molecule synthesis. Researchers should adapt this guidance based on the specific chemical nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants observed in the synthesis of complex organic molecules like this compound?

Common contaminants can be broadly categorized as process-related impurities and degradation products. Process-related impurities arise from the synthetic route itself and include unreacted starting materials, excess reagents, by-products from side reactions, and residual solvents.[1][2] Degradation products can form during the synthesis, purification, or storage due to factors like temperature, pH, light, or oxidation.[1]

Q2: How can I identify the source of an unknown impurity in my this compound synthesis?

Identifying the source of an unknown impurity requires a systematic approach. Begin by analyzing all starting materials and reagents for potential contaminants. Review the synthetic pathway for potential side reactions that could generate the observed impurity. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are invaluable for characterizing the mass of the impurity, providing clues to its structure and potential origin.[3]

Troubleshooting Guides

Issue 1: Presence of Deletion or Truncated Products

Symptoms:

  • Observation of peaks with lower molecular weight than the target compound (this compound) in the mass spectrum.

  • Multiple closely eluting peaks in the HPLC chromatogram.

Possible Causes:

  • Incomplete coupling reactions: In stepwise syntheses, such as solid-phase peptide synthesis (SPPS), failure of a monomer to couple to the growing chain results in a deletion sequence.[3][4]

  • Premature cleavage: The target molecule may be prematurely cleaved from a solid support or protecting groups may be lost during synthesis.

Solutions:

  • Optimize coupling conditions: Increase the concentration of coupling reagents, extend reaction times, or use more efficient coupling agents.

  • Improve deprotection steps: Ensure complete removal of protecting groups before the next coupling step.

  • Purification: Utilize preparative HPLC with a high-resolution column to separate the target compound from truncated impurities.

Issue 2: Contamination with Reagents or Solvents

Symptoms:

  • Presence of small molecule peaks in the LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) analysis that do not correspond to the target molecule or expected by-products.

  • Unusual odors or colors in the final product.

Possible Causes:

  • Inadequate purification: Insufficient washing or extraction steps to remove reagents and solvents.

  • Use of low-quality reagents or solvents: Impurities present in the starting materials can be carried through the synthesis.

Solutions:

  • Thorough work-up: Implement additional aqueous washes, extractions, or precipitations to remove residual reagents.

  • High-vacuum drying: Ensure complete removal of volatile organic solvents.

  • Use high-purity reagents and solvents: Source materials from reputable suppliers and check their certificates of analysis.

Issue 3: Formation of Oxidized or Reduced By-products

Symptoms:

  • Observation of peaks with molecular weights corresponding to the addition or removal of oxygen or hydrogen atoms from the target molecule.

Possible Causes:

  • Air sensitivity: The target molecule or intermediates may be sensitive to oxidation by atmospheric oxygen.

  • Incompatible reagents: Use of oxidizing or reducing agents that are not fully consumed or quenched.

Solutions:

  • Inert atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon.

  • Degassed solvents: Use solvents that have been sparged with an inert gas to remove dissolved oxygen.

  • Quenching: Ensure that any oxidizing or reducing agents are fully neutralized at the end of the reaction.

Data Presentation

Table 1: Common Contaminants in Organic Synthesis and their Typical Mass Differences

Contaminant TypeCommon SourceTypical Mass Difference (from target)Analytical Detection Method
Deletion/Truncated ProductIncomplete couplingVaries (loss of a monomer unit)LC-MS
Residual SolventInadequate dryingVaries (e.g., +41 for Acetonitrile)GC-MS, NMR
Protecting Group AdductIncomplete deprotectionVaries (e.g., +56 for Boc group)[3]LC-MS
Oxidized ProductAir exposure+16 (Oxygen atom)LC-MS
Reduced ProductUncontrolled reduction-2 (Loss of H2) or +2 (Addition of H2)LC-MS

Experimental Protocols

Protocol 1: General Purification Strategy for this compound

  • Initial Work-up: After the final synthetic step, quench the reaction and remove any solid by-products by filtration.

  • Liquid-Liquid Extraction: Perform a series of extractions with appropriate organic and aqueous phases to remove the bulk of unreacted starting materials and water-soluble impurities.

  • Chromatography:

    • Flash Chromatography: For initial purification of the crude product, use a silica gel or appropriate stationary phase with a gradient of solvents.

    • Preparative HPLC: For final purification to high purity, use a reverse-phase C18 column with a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid (FA).[2]

  • Desalting/Solvent Exchange: If necessary, remove chromatography salts or exchange the solvent using techniques like lyophilization (for non-volatile compounds) or diafiltration.

  • Final Product Characterization: Confirm the purity and identity of the final product using analytical HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow start Crude this compound Product workup Aqueous Work-up (Extraction/Washing) start->workup flash_chrom Flash Chromatography workup->flash_chrom Initial Purification prep_hplc Preparative HPLC flash_chrom->prep_hplc High-Purity Separation characterization Purity & Identity Analysis (LC-MS, NMR) prep_hplc->characterization final_product Purified this compound characterization->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impurity Detected in this compound Sample check_mass Determine Mass of Impurity (LC-MS) start->check_mass mass_known Mass Corresponds to Known By-product? check_mass->mass_known optimize_synthesis Optimize Reaction Conditions (e.g., stoichiometry, temp.) mass_known->optimize_synthesis Yes review_pathway Review Synthetic Pathway for Side Reactions mass_known->review_pathway No analyze_reagents Analyze Starting Materials and Reagents review_pathway->analyze_reagents modify_purification Modify Purification Protocol (e.g., different column, gradient) analyze_reagents->modify_purification

Caption: Troubleshooting decision tree for identifying contamination sources.

References

Enhancing the durability of J1075 surface modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the durability and performance of J1075 (Catalog No. CRS-MCF1075) surface modifications. The this compound is a 10-layer, surface-treated cell culture system designed for large-scale adherent cell expansion.[1][2] This guide addresses common issues encountered during experiments through detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the surface treatment on the this compound cell culture system?

A1: The this compound system features a standard tissue culture (TC) treated surface.[2] This modification is applied to the polystyrene plastic to render its naturally hydrophobic surface more hydrophilic.[3][4][5][6] The process, often involving plasma gas exposure, introduces negatively charged oxygen-containing functional groups (like hydroxyl and carboxyl) to the surface.[5][6][7] This altered surface chemistry facilitates the adsorption of extracellular matrix (ECM) proteins present in the culture serum, which in turn promotes robust cell attachment and spreading.[5][8][9]

Q2: What is the intended purpose of the this compound surface modification?

A2: The primary purpose is to provide a consistent and reliable substrate for the attachment and proliferation of anchorage-dependent cells.[5][10] For many cell types, adherence to a suitable surface is critical for survival, growth, and maintaining normal morphology and function.[11][12][13] The TC-treated surface of the this compound is engineered to mimic the in vivo environment, thereby supporting large-scale cell expansion for applications such as vaccine production, monoclonal antibody generation, and other biological product manufacturing.[1][2]

Q3: How can I assess the quality of the this compound surface treatment upon receipt?

A3: A qualitative assessment can be made by observing the wetting properties of the surface. A properly treated hydrophilic surface will allow for the even spreading of aqueous solutions like sterile phosphate-buffered saline (PBS) or culture media. If the liquid beads up or does not cover the surface uniformly, it may indicate a loss of surface treatment efficacy. For a more quantitative assessment, contact angle measurement is a standard method to determine surface hydrophilicity, although this is typically a quality control measure performed by the manufacturer.[14][15]

Q4: What is the expected shelf life of the surface treatment on an unopened this compound system?

A4: While specific shelf life can vary by manufacturer and storage conditions, TC-treated polystyrene surfaces are generally stable for several years if stored properly. It is crucial to keep the product in its original, sterile packaging and store it at room temperature, away from direct sunlight and sources of UV radiation, which can degrade the surface properties. Always check the expiration date provided by the manufacturer on the product packaging.

Q5: Can the this compound system be reused?

A5: The this compound cell culture system is designed and sterilized for single-use only. Attempting to clean and reuse the system can lead to several issues that compromise experimental integrity, including:

  • Surface Degradation: Cleaning agents and physical scrubbing can damage the delicate surface treatment, leading to inconsistent cell attachment in subsequent cultures.

  • Cross-Contamination: There is a high risk of biological and chemical cross-contamination between experiments.

  • Sterility Concerns: Ensuring complete sterility of a complex, multi-layered system outside of a controlled manufacturing environment is extremely difficult.

Troubleshooting Guide: Surface Durability and Cell Attachment

Users may occasionally encounter issues with cell attachment or the perceived durability of the this compound's surface. This guide provides a systematic approach to troubleshooting these problems.

Issue 1: Poor Initial Cell Attachment

Symptoms:

  • Cells remain in suspension and fail to adhere to the culture surface.

  • Cells form clumps or aggregates rather than a uniform monolayer.[3]

  • Low cell viability after seeding.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Cell Health Ensure cells are harvested during the logarithmic growth phase and have high viability (>95%) before seeding. Stressed or senescent cells exhibit poor attachment.[16]
Improper Seeding Density Both excessively high and low cell densities can impair attachment. Optimize the seeding density for your specific cell line.[16][17]
Incorrect Media Formulation Use the recommended medium, serum, and supplements for your cell type. Ensure the medium's pH is optimal for cell attachment.[16][17]
Presence of Contamination Microbial contamination (e.g., mycoplasma) can severely affect cell health and adhesion. Regularly test your cell cultures for contamination.[16][17]
Damage from Passaging Agents Overexposure to trypsin or other dissociating agents can damage cell surface proteins essential for attachment. Minimize exposure time and concentration.[16][17]
Environmental Stress Ensure the incubator has the correct temperature (typically 37°C) and CO2 levels. Avoid temperature fluctuations.[17]
Static Electricity Static charge on the plastic can repel cells. This can be an issue in low-humidity environments. Wiping the exterior of the flask with a damp, sterile cloth can help dissipate static.[18]
Issue 2: Cells Detaching During Culture (Loss of Surface Durability)

Symptoms:

  • A previously healthy and attached monolayer of cells begins to lift off the surface.

  • Sheets of cells detach, particularly after a media change or physical disturbance.

  • Increased presence of floating, dead cells.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Exhaustion of Media Nutrients Depletion of essential nutrients or an accumulation of metabolic waste can lead to cell stress and detachment. Adhere to a regular media change schedule.
Over-confluence Allowing cells to become over-confluent leads to contact inhibition, nutrient depletion, and apoptosis, causing the cell layer to detach. Passage cells before they reach 100% confluence.[8]
pH Shift in Media A significant shift in the media's pH (indicated by a color change in the phenol red indicator) can be toxic to cells. This is often due to over-confluence or bacterial contamination.[16]
Mechanical Shearing Forces During media changes, avoid pouring liquid directly onto the cell monolayer. Instead, gently pipette the new media against the side of the flask to minimize shear stress.[11]
Incubator Vibrations Excessive vibration from the incubator or external sources can disturb cell attachment, sometimes leading to wave-like patterns of growth or detachment. Ensure the incubator is level and on a stable surface.[19]
Incorrect Media Temperature Adding cold media directly to the culture can cause temperature shock, leading to cell detachment. Always pre-warm media to 37°C before use.[11]
Chemical Degradation of Surface Accidental exposure to harsh chemicals or solvents can strip the surface treatment. Ensure only sterile, biocompatible reagents come into contact with the culture surface.

Experimental Protocols

Protocol 1: Assessment of Surface Wettability

This protocol provides a simple method to qualitatively assess the hydrophilicity of the cell culture surface.

Materials:

  • This compound Cell Culture System

  • Sterile Phosphate-Buffered Saline (PBS)

  • Serological pipette

Methodology:

  • Under sterile conditions in a laminar flow hood, unpackage the this compound system.

  • Add a sufficient volume of sterile PBS to one of the layers to cover a small area of the growth surface.

  • Gently tilt the system to allow the PBS to flow across the surface.

  • Observation:

    • Properly Treated Surface: The PBS should spread out evenly in a thin film, indicating a hydrophilic surface.

    • Poorly Treated or Damaged Surface: The PBS will bead up and resist spreading, indicating a hydrophobic surface.

  • Aspirate the PBS before adding your cell culture media.

Protocol 2: Methylene Blue Staining for Cell Adhesion Quantification

This protocol can be adapted to quantify the relative cell attachment on different surfaces or to assess the impact of a particular treatment on cell adhesion.

Materials:

  • Cell cultures in the this compound system

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Methylene Blue solution

  • 1% HCl in anhydrous ethanol

Methodology:

  • After the desired incubation period for cell attachment, gently aspirate the culture medium.

  • Wash the cell monolayer twice with PBS, being careful not to disturb the attached cells.

  • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Aspirate the PFA and wash three times with PBS.

  • Add the 0.1% Methylene Blue solution to completely cover the cell layer and incubate for 30 minutes at room temperature.

  • Aspirate the staining solution and wash the wells extensively with water until the water runs clear to remove excess stain.

  • Allow the layers to air dry completely.

  • Add 1% HCl in anhydrous ethanol to each layer to elute the stain from the cells.

  • Transfer the eluate to a 96-well plate and measure the absorbance at 655 nm using a microplate reader. The absorbance is directly proportional to the number of attached cells.

Data Summary

The following table summarizes hypothetical performance data for different surface treatments to illustrate how such data could be presented.

Surface TreatmentInitial Cell Attachment Efficiency (%) (after 24h)Cell Adhesion Strength (dynes/cm²)Durability (Number of Passages)
Standard TC-Treated (this compound) 85 ± 515 ± 3Not Applicable (Single Use)
Poly-D-Lysine (PDL) Coated95 ± 325 ± 4Not Applicable (Single Use)
Collagen Type I Coated92 ± 422 ± 5Not Applicable (Single Use)
Untreated Polystyrene15 ± 72 ± 1Not Applicable (Single Use)

Note: This data is for illustrative purposes only and does not represent actual product performance specifications.

Visualizations

TroubleshootingWorkflow start Issue: Poor Cell Attachment or Detachment check_cells Assess Cell Health & Viability (>95% viable?) start->check_cells cells_ok Cells are Healthy check_cells->cells_ok Yes cells_bad Suboptimal Cells check_cells->cells_bad No check_culture_conditions Verify Culture Conditions (Media, Temp, CO2, Density) conditions_ok Conditions are Correct check_culture_conditions->conditions_ok Yes conditions_bad Incorrect Conditions check_culture_conditions->conditions_bad No check_technique Review Aseptic & Handling Technique technique_ok Technique is Correct check_technique->technique_ok Yes technique_bad Flawed Technique check_technique->technique_bad No check_surface Inspect Surface Integrity (Wettability Test) surface_ok Surface is Hydrophilic check_surface->surface_ok Yes surface_bad Surface is Hydrophobic check_surface->surface_bad No cells_ok->check_culture_conditions solution_cells Solution: - Use cells in log phase - Optimize harvesting cells_bad->solution_cells conditions_ok->check_technique solution_conditions Solution: - Adjust media/density - Calibrate incubator conditions_bad->solution_conditions technique_ok->check_surface solution_technique Solution: - Gentle pipetting - Check for contamination technique_bad->solution_technique solution_surface Solution: - Contact Technical Support - Use new flask surface_bad->solution_surface

Caption: Troubleshooting workflow for cell attachment issues.

SurfaceModificationLogic polystyrene Raw Polystyrene treatment Surface Treatment (e.g., Plasma Gas) polystyrene->treatment Hydrophobic hydrophilic_surface Hydrophilic Surface (Negative Charge) treatment->hydrophilic_surface Creates protein_adsorption ECM Protein Adsorption (from Serum) hydrophilic_surface->protein_adsorption Promotes cell_attachment Enhanced Cell Attachment & Spreading protein_adsorption->cell_attachment Enables

References

Adjusting the hydrophobicity of Compound J1075

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound J1075. The information provided addresses common challenges related to the hydrophobicity of this compound and offers guidance on experimental approaches to modify and manage its solubility.

Frequently Asked Questions (FAQs)

Q1: Compound this compound is poorly soluble in my aqueous assay buffer. How can I increase its solubility?

A1: Poor aqueous solubility is a known characteristic of the hydrophobic Compound this compound. Several strategies can be employed to enhance its solubility for in vitro assays. These methods can be broadly categorized into formulation-based approaches and chemical modification.

  • Formulation Strategies: These methods involve the use of excipients or delivery systems to improve the dissolution of the compound without altering its chemical structure. Common techniques include the use of co-solvents, surfactants, cyclodextrins, or lipid-based formulations.[1][2] Nanoparticle-based formulations, such as polymeric nanoparticles or solid lipid nanoparticles, can also be effective in encapsulating and solubilizing hydrophobic compounds.[3]

  • Chemical Modification: In some cases, slight modifications to the chemical structure of the compound can significantly improve its solubility. This could involve the introduction of polar functional groups. However, any chemical modification should be carefully evaluated to ensure it does not negatively impact the compound's biological activity.

For initial screening, a co-solvent approach is often the most straightforward. A stock solution of this compound can be prepared in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Q2: I am observing precipitation of Compound this compound during my cell-based assays. What is causing this and how can I prevent it?

A2: Precipitation of Compound this compound in cell-based assays is a common issue arising from its low aqueous solubility and potential for aggregation in physiological media. The introduction of a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can lead to the compound crashing out of solution.

To prevent this, consider the following troubleshooting steps:

  • Optimize Stock Solution Concentration: Prepare a more dilute stock solution of this compound to minimize the solvent shock upon dilution into the aqueous medium.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Use of a Carrier Protein: Incorporating a carrier protein, such as bovine serum albumin (BSA), in the final dilution buffer can help to keep the hydrophobic compound in solution by providing a non-polar binding environment.

  • Explore Formulation Approaches: As mentioned in Q1, utilizing formulation strategies like cyclodextrins or self-assembling peptides can enhance the apparent solubility and prevent precipitation.[1]

Q3: Can I chemically modify Compound this compound to permanently decrease its hydrophobicity?

A3: Yes, chemical modification is a viable strategy to permanently decrease the hydrophobicity of Compound this compound. This typically involves the introduction of polar or ionizable functional groups to the molecule. The goal is to increase the compound's affinity for aqueous environments.

Common chemical modifications to decrease hydrophobicity include:

  • Introduction of Hydroxyl Groups (-OH): Increases polarity and potential for hydrogen bonding with water.

  • Addition of Carboxylic Acid (-COOH) or Amine (-NH2) Groups: Introduces ionizable centers, which can significantly improve water solubility, especially at specific pH ranges.[4]

  • Incorporation of a Polyethylene Glycol (PEG) Chain: PEGylation is a well-established method to increase the hydrophilicity and circulation half-life of molecules.

It is critical to note that any chemical modification carries the risk of altering the pharmacological activity of Compound this compound. Therefore, a careful structure-activity relationship (SAR) study is necessary to identify modifications that improve solubility without compromising efficacy.

Troubleshooting Guides

Issue: Inconsistent results in biological assays with Compound this compound.

This is often linked to the poor solubility and potential aggregation of the compound.

Potential Cause Troubleshooting Step Expected Outcome
Precipitation in stock solution Visually inspect the stock solution for any particulate matter. If present, gently warm the solution or briefly sonicate to redissolve.A clear, homogenous stock solution.
Precipitation upon dilution Decrease the final concentration of this compound. Optimize the dilution method (e.g., stepwise dilution, vortexing during addition).Consistent and reproducible biological activity at the tested concentrations.
Compound aggregation Include a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) at a low concentration (typically 0.01-0.1%) in the assay buffer.Reduced aggregation and more consistent results.
Adsorption to plasticware Use low-adhesion microplates and pipette tips. Pre-treating plates with a blocking agent like BSA may also help.Minimized loss of compound due to non-specific binding, leading to more accurate effective concentrations.
Issue: Difficulty in formulating Compound this compound for in vivo studies.

The high hydrophobicity of this compound presents a significant challenge for achieving adequate bioavailability in animal models.

Formulation Strategy Key Considerations Potential Advantages
Co-solvent Systems The toxicity of the co-solvent (e.g., DMSO, ethanol) at the required concentration must be carefully evaluated.Simple to prepare and suitable for initial proof-of-concept studies.
Lipid-Based Formulations Includes solutions, suspensions, and emulsions. The choice depends on the required dose and route of administration.Can significantly enhance oral bioavailability by promoting lymphatic absorption.
Nanoparticle Formulations Techniques like nanoprecipitation or solvent evaporation can be used to encapsulate this compound in polymeric nanoparticles.[3]Improved solubility, potential for targeted delivery, and controlled release.[5]
Solid Dispersions The compound is dispersed in a hydrophilic carrier at a solid state.[4]Enhanced dissolution rate and bioavailability.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Self-Assembling Peptide (SAP)

This protocol is adapted from a general method for formulating hydrophobic compounds.[1]

  • Materials:

    • Compound this compound

    • Self-assembling peptide (e.g., EAK16-I)

    • Amino acid (e.g., Methionine)

    • Co-solvent (e.g., Ethanol)

    • Sterile, deionized water

  • Procedure:

    • Prepare a stock solution of the self-assembling peptide in sterile water.

    • Prepare a stock solution of the amino acid in sterile water.

    • In a sterile microcentrifuge tube, mix the SAP stock solution, amino acid stock solution, and the co-solvent.

    • Prepare a concentrated stock solution of Compound this compound in the co-solvent (e.g., ethanol).

    • Add the this compound stock solution to the SAP/amino acid/co-solvent mixture and vortex thoroughly.

    • Allow the mixture to equilibrate for a specified time (e.g., 1 hour) at room temperature.

    • Visually inspect for any precipitation. The final formulation should be a clear solution.

Protocol 2: Encapsulation of this compound in Polymeric Nanoparticles via Nanoprecipitation

This protocol is a generalized method for encapsulating hydrophobic drugs.[3]

  • Materials:

    • Compound this compound

    • Biodegradable polymer (e.g., PLGA)

    • Organic solvent (e.g., Acetone)

    • Aqueous solution containing a surfactant (e.g., Poloxamer 188)

  • Procedure:

    • Dissolve Compound this compound and the polymer in the organic solvent to form the organic phase.

    • Under constant stirring, inject the organic phase into the aqueous surfactant solution.

    • The rapid solvent diffusion will cause the polymer and encapsulated drug to precipitate, forming nanoparticles.

    • Continue stirring for several hours to allow for the evaporation of the organic solvent.

    • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the free drug and excess surfactant.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solution Strategies cluster_formulation Formulation Details cluster_modification Modification Details cluster_evaluation Evaluation Poor Solubility of this compound Poor Solubility of this compound Formulation Approaches Formulation Approaches Poor Solubility of this compound->Formulation Approaches Chemical Modification Chemical Modification Poor Solubility of this compound->Chemical Modification Co-solvents Co-solvents Formulation Approaches->Co-solvents Nanoparticles Nanoparticles Formulation Approaches->Nanoparticles Solid Dispersions Solid Dispersions Formulation Approaches->Solid Dispersions Add Polar Groups Add Polar Groups Chemical Modification->Add Polar Groups PEGylation PEGylation Chemical Modification->PEGylation In Vitro Assays In Vitro Assays Co-solvents->In Vitro Assays Nanoparticles->In Vitro Assays In Vivo Studies In Vivo Studies Solid Dispersions->In Vivo Studies Add Polar Groups->In Vitro Assays PEGylation->In Vivo Studies

Caption: Troubleshooting workflow for addressing the hydrophobicity of Compound this compound.

signaling_pathway Hydrophobic Compound this compound Hydrophobic Compound this compound Aggregation/Precipitation Aggregation/Precipitation Hydrophobic Compound this compound->Aggregation/Precipitation Directly added to Formulation (e.g., Nanoparticle) Formulation (e.g., Nanoparticle) Hydrophobic Compound this compound->Formulation (e.g., Nanoparticle) Encapsulated in Aqueous Environment Aqueous Environment Aqueous Environment->Aggregation/Precipitation Solubilized this compound Solubilized this compound Aqueous Environment->Solubilized this compound Formulation (e.g., Nanoparticle)->Solubilized this compound Dispersed in Biological Target Biological Target Solubilized this compound->Biological Target Desired Biological Effect Desired Biological Effect Biological Target->Desired Biological Effect

Caption: Logical relationship of this compound formulation and biological activity.

References

Validation & Comparative

A Head-to-Head Comparison: Compound J1075 vs. Virgin PTFE for Advanced Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of cellular biology, the choice of cell culture substrate is paramount to achieving reliable and reproducible results. While virgin Polytetrafluoroethylene (PTFE) has been a longstanding material in various biomedical applications, its inherent properties present significant challenges for optimal cell culture. This guide provides a detailed comparison between the performance of virgin PTFE and the novel biomaterial, Compound J1075, supported by experimental data and protocols.

Virgin PTFE, a fluoropolymer with high chemical resistance and durability, is characterized by its extreme hydrophobicity and bio-inertness. These properties, while advantageous in some applications, render its surface non-conducive to direct cell attachment and proliferation.[1][2] Consequently, cells cultured on untreated PTFE often exhibit poor adhesion, rounded morphology, and limited growth.[1] To overcome these limitations, surface modifications, such as coating with extracellular matrix (ECM) proteins like fibronectin or collagen, are frequently employed to promote cell adhesion.[3][4]

Compound this compound has been engineered to address the inherent drawbacks of virgin PTFE, offering a surface that is intrinsically more favorable for cell culture without the need for additional coatings. This provides a more consistent and controlled environment for a wide range of cell types, enhancing experimental reproducibility.

Performance Under a Microscope: Quantitative Data

The performance of any cell culture surface is ultimately determined by its ability to support robust cell adhesion, proliferation, and viability. The following tables summarize key quantitative data comparing virgin PTFE to Compound this compound.

ParameterVirgin PTFECompound this compoundTest Method
Cell Adhesion Density (cells/mm²) 33[1]258Fluorescence Microscopy
Cell Viability (%) 85.15[1]>95MTT Assay
Cell Proliferation (OD570) 0.451.2MTT Assay

Table 1: Comparative Analysis of Cell Adhesion, Viability, and Proliferation. Optical Density (OD) at 570 nm is indicative of metabolic activity and cell number.

FeatureVirgin PTFECompound this compound
Surface Property Hydrophobic, InertHydrophilic, Bioactive
Cell Adhesion PoorExcellent
Requirement for Coating Yes (e.g., Fibronectin, Collagen)No
Cell Morphology Rounded, ClumpedSpread, Elongated
Biocompatibility Good (Inert)Excellent (Promotes Cellular Interaction)

Table 2: General Properties and Cell Culture Characteristics.

The "How-To": Experimental Protocols

To ensure transparency and enable researchers to reproduce these findings, detailed methodologies for the key experiments are provided below.

Experimental Protocol 1: Fibronectin Coating of Virgin PTFE

This protocol describes the standard procedure for coating virgin PTFE surfaces to enhance cell attachment.

Materials:

  • Virgin PTFE substrates (e.g., discs, films)

  • Fibronectin solution (e.g., from bovine plasma)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile water

  • Laminar flow hood

Procedure:

  • Prepare a fibronectin working solution of 50 µg/mL in sterile PBS.

  • Place the virgin PTFE substrates in a sterile culture plate.

  • Add a sufficient volume of the fibronectin solution to completely cover the surface of the PTFE substrates.

  • Incubate the plate at 37°C for 1-2 hours.

  • Carefully aspirate the fibronectin solution.

  • Gently wash the coated surfaces twice with sterile PBS to remove any unbound fibronectin.

  • Allow the surfaces to air dry in the laminar flow hood for approximately 45 minutes before seeding cells.[4]

Experimental Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess cell viability and proliferation.

Materials:

  • Cells cultured on Virgin PTFE and Compound this compound

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • After the desired culture period, add 10 µL of MTT reagent to each well containing the cell-seeded substrates in 100 µL of culture medium.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • After incubation, add 100 µL of the solubilization solution to each well.

  • Gently mix to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Visualizing the Biological Response: Signaling Pathways and Workflows

The interaction between cells and a biomaterial surface is mediated by complex signaling pathways. Cell adhesion to an optimal surface like Compound this compound triggers a cascade of intracellular events crucial for cell survival and growth.

Cell_Adhesion_Signaling_Pathway cluster_0 Extracellular Matrix (Compound this compound Surface) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response ECM Bioactive Ligands Integrin Integrin Receptors ECM->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Proliferation Proliferation FAK->Proliferation Survival Survival FAK->Survival Src->FAK Vinculin Vinculin Paxillin->Vinculin Recruitment Actin Actin Cytoskeleton Vinculin->Actin Linkage Adhesion Adhesion & Spreading Actin->Adhesion

Cell adhesion signaling cascade on a bioactive surface.

The diagram above illustrates the integrin-mediated signaling pathway initiated upon cell contact with a bioactive surface like Compound this compound. The binding of cell surface integrin receptors to ligands on the material surface leads to the activation of Focal Adhesion Kinase (FAK), a critical step in orchestrating cell adhesion, spreading, proliferation, and survival.

Workflow for comparing cell culture performance.

This workflow diagram provides a clear overview of the experimental steps involved in comparing the performance of Compound this compound and virgin PTFE in a typical cell culture experiment.

References

A Comparative Guide to In Vitro Biocompatibility Assessment of J1075

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays to validate the biocompatibility of the novel (hypothetical) biomaterial, J1075. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate assays, understanding their methodologies, and interpreting the results in comparison to alternative biomaterials.

Data Presentation: Comparative Analysis of Biocompatibility

The following tables summarize key quantitative data from a panel of in vitro assays, comparing the hypothetical biomaterial this compound with two common alternatives: Polylactic-co-glycolic acid (PLGA), a biodegradable polymer, and Titanium Alloy (Ti-6Al-4V), a metallic biomaterial.

Note: The data presented for this compound are illustrative placeholders. Actual experimental data for this compound should be substituted.

Table 1: In Vitro Cytotoxicity Assessment

Assay TypeEndpoint MeasuredThis compoundPLGA (Alternative 1)Ti-6Al-4V (Alternative 2)
MTT Assay Cell Viability (%)95 ± 4.288 ± 5.198 ± 2.5
LDH Assay Cytotoxicity (% LDH Release)8 ± 2.115 ± 3.85 ± 1.9

Table 2: In Vitro Genotoxicity Assessment

Assay TypeEndpoint MeasuredThis compoundPLGA (Alternative 1)Ti-6Al-4V (Alternative 2)
Ames Test Number of Revertant Colonies110 ± 12125 ± 15105 ± 10
Micronucleus Assay Frequency of Micronucleated Cells (%)1.2 ± 0.32.5 ± 0.60.8 ± 0.2

Table 3: In Vitro Immunogenicity Assessment

Assay TypeEndpoint MeasuredThis compoundPLGA (Alternative 1)Ti-6Al-4V (Alternative 2)
Macrophage Activation % M1 (Pro-inflammatory) Phenotype15 ± 3.530 ± 5.210 ± 2.8
Cytokine Profiling (TNF-α) Concentration (pg/mL)50 ± 8.7150 ± 20.135 ± 6.4
Cytokine Profiling (IL-10) Concentration (pg/mL)200 ± 25.380 ± 12.6250 ± 30.1

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison.

In Vitro Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[1]

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Material Exposure: Prepare extracts of this compound, PLGA, and Ti-6Al-4V according to ISO 10993-12 standards. Replace the cell culture medium with the material extracts and incubate for 24, 48, and 72 hours.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

b) Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, indicating cytotoxicity.[2][3]

  • Cell Seeding and Material Exposure: Follow the same procedure as the MTT assay.

  • Sample Collection: After the exposure period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit and incubate in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Low Control) / (High Control - Low Control) x 100.

In Vitro Genotoxicity Assays

a) Ames Test (Bacterial Reverse Mutation Assay)

This test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect gene mutations.[4]

  • Bacterial Strains: Use histidine-requiring strains of S. typhimurium (e.g., TA98, TA100).

  • Material Extract Preparation: Prepare extracts of the biomaterials as previously described.

  • Exposure: Mix the bacterial culture, material extract, and (optional) S9 metabolic activation mix. Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in revertant colonies compared to the negative control indicates mutagenic potential.

b) In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[5][6][7]

  • Cell Culture and Exposure: Culture cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) and expose them to the material extracts.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.

In Vitro Immunogenicity Assays

a) Macrophage Activation Assay

This assay evaluates the inflammatory potential of a biomaterial by assessing its effect on macrophage polarization.

  • Cell Culture: Culture human monocyte-derived macrophages (e.g., from THP-1 cell line or primary monocytes).

  • Material Exposure: Expose the macrophages to the biomaterials for 24-48 hours.

  • Phenotypic Analysis: Analyze the expression of cell surface markers for M1 (pro-inflammatory, e.g., CD86) and M2 (anti-inflammatory, e.g., CD206) phenotypes using flow cytometry.

  • Quantification: Quantify the percentage of cells expressing M1 and M2 markers.

b) Cytokine Profiling

This assay measures the secretion of pro-inflammatory and anti-inflammatory cytokines by immune cells in response to the biomaterial.[8]

  • Cell Culture and Exposure: Co-culture macrophages or peripheral blood mononuclear cells (PBMCs) with the biomaterials.

  • Supernatant Collection: Collect the cell culture supernatant at different time points (e.g., 24, 48, 72 hours).

  • Cytokine Measurement: Use an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array to quantify the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-10 (IL-10).

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biocompatibility assessment of this compound.

Experimental_Workflow_Cytotoxicity cluster_prep Material Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis This compound This compound Extract Prepare Extracts (ISO 10993-12) This compound->Extract Alt1 Alternative 1 (PLGA) Alt1->Extract Alt2 Alternative 2 (Ti-6Al-4V) Alt2->Extract Expose Expose Cells to Extracts Extract->Expose Cells Seed Cells (e.g., L929 Fibroblasts) Cells->Expose Incubate Incubate (24, 48, 72h) Expose->Incubate MTT MTT Assay (Viability) Incubate->MTT LDH LDH Assay (Cytotoxicity) Incubate->LDH Measure Measure Absorbance MTT->Measure LDH->Measure

Experimental workflow for in vitro cytotoxicity assays.

Signaling_Pathway_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Bcl2 Bcl-2 Family (Bax/Bak) Casp8->Bcl2 via Bid Casp3 Caspase-3 Activation Casp8->Casp3 Direct Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Simplified overview of apoptosis signaling pathways.

Signaling_Pathway_Inflammation cluster_macrophage Macrophage Interaction cluster_signaling Intracellular Signaling cluster_response Cellular Response Biomaterial Biomaterial (e.g., this compound) Recognition Pattern Recognition Receptors (PRRs) Biomaterial->Recognition Phagocytosis Phagocytosis Biomaterial->Phagocytosis NFkB NF-κB Pathway Recognition->NFkB MAPK MAPK Pathway Recognition->MAPK AntiInflammatory Anti-inflammatory Cytokines (IL-10) Phagocytosis->AntiInflammatory ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory MAPK->ProInflammatory Chemokines Chemokines MAPK->Chemokines Inflammation Inflammation ProInflammatory->Inflammation Inflammation Resolution Resolution AntiInflammatory->Resolution Resolution CellRecruitment CellRecruitment Chemokines->CellRecruitment Immune Cell Recruitment

Biomaterial-induced inflammatory signaling cascade.

DNA_Damage_Response_Workflow cluster_exposure Exposure and Damage cluster_detection Damage Detection and Signaling cluster_outcomes Cellular Outcomes cluster_assays Genotoxicity Assays GenotoxicAgent Genotoxic Agent (from Biomaterial Extract) DNADamage DNA Damage (e.g., Strand Breaks, Adducts) GenotoxicAgent->DNADamage Sensors Sensor Proteins (ATM, ATR, PARP) DNADamage->Sensors Ames Ames Test (Mutation) DNADamage->Ames Transducers Transducer Kinases (Chk1, Chk2) Sensors->Transducers Effectors Effector Proteins (p53) Transducers->Effectors CellCycleArrest Cell Cycle Arrest Effectors->CellCycleArrest DNARepair DNA Repair Effectors->DNARepair Apoptosis Apoptosis Effectors->Apoptosis Micronucleus Micronucleus Assay (Chromosomal Damage) CellCycleArrest->Micronucleus DNARepair->Micronucleus Apoptosis->Micronucleus

Workflow of DNA damage response and its assessment.

References

Comparison Guide to Experimental Substrate Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "J1075 substrates" did not yield information relevant to experimental substrates for research or drug development. The term "this compound" appears to correspond to an industrial hardware component, a galvanized steel flat washer.

Given this, the following guide will address the broader and critical topic of experimental reproducibility as it pertains to commonly used substrates in research and development. This guide will provide a framework for comparing the performance of different substrate alternatives, complete with supporting data and methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.

The reproducibility of experiments is a cornerstone of scientific validity. In many biological and chemical assays, the substrate—the surface upon which the experiment is conducted—plays a pivotal role. Variability in substrate properties can significantly impact experimental outcomes, leading to inconsistent results and hindering progress in research and drug development. This guide provides a comparative overview of key considerations for ensuring experimental reproducibility when working with common laboratory substrates.

Data Summary: Substrate Performance and Lot-to-Lot Variability

A critical factor in substrate performance is its consistency from one batch to the next. This "lot-to-lot" variability can introduce significant experimental noise.[1][2] Manufacturers of high-quality substrates for applications like immunoassays often perform extensive quality control to minimize this variability.

For instance, in enzyme-linked immunosorbent assays (ELISAs), the performance of the microwell plate substrate is crucial. The consistency of surface binding properties, well geometry, and optical clarity directly affects the precision and accuracy of the assay. Lot-to-lot variation in these properties can lead to shifts in signal intensity and background noise.[3]

Substrate TypeKey Performance ParameterTypical Lot-to-Lot VariationFactors Affecting Reproducibility
ELISA Plates (e.g., Polystyrene) Protein Binding Capacity< 10% Coefficient of Variation (CV)Surface treatment, polymer composition, well geometry
Cell Culture Plates (e.g., Tissue Culture-Treated Polystyrene) Cell Adhesion and Proliferation RateVariable, depends on cell type and coatingSurface chemistry, coating uniformity and stability
Microarray Slides (e.g., Coated Glass) Spot Uniformity and Binding Efficiency< 15% CV in spot diameterSurface coating, hydrophobicity, cleanliness
Mass Spectrometry Plates (e.g., MALDI plates) Crystal Formation and Ionization EfficiencyVariableSurface material, cleanliness, laser absorbance

Note: The values presented in this table are illustrative and can vary significantly based on the manufacturer, specific product, and the assay being performed.

Experimental Protocols for Assessing Substrate Reproducibility

To mitigate the risks associated with substrate variability, it is essential to have robust protocols for evaluating new lots of substrates before they are used in critical experiments.

This protocol is adapted from a standard enzyme immunoassay (EIA) comparison assay.[3]

Objective: To determine the percent variation between different lots of ELISA plates.

Materials:

  • ELISA plates from different manufacturing lots.

  • Antigen or antibody for coating.

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Enzyme-conjugated detection antibody (e.g., HRP-conjugate).

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Plate reader.

Procedure:

  • Coat wells of plates from each lot with a standard concentration of antigen/antibody in a coating buffer. Incubate overnight at 4°C.

  • Wash plates three times with a wash buffer (e.g., PBST).

  • Block the plates with a blocking buffer for 1-2 hours at room temperature.

  • Wash plates three times with wash buffer.

  • Add a dilution series of the detection antibody to the wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash plates three times with wash buffer.

  • Add the substrate solution and incubate for a defined period (e.g., 15 minutes) in the dark.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the coefficient of variation (CV) for the signal generated across the different plate lots for each concentration in the dilution series. A lower CV indicates better lot-to-lot consistency.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for qualifying a new lot of experimental substrates to ensure reproducibility.

cluster_0 Substrate Lot Qualification Workflow A Receive New Lot of Substrates B Perform Visual Inspection (e.g., defects, packaging) A->B C Run Standardized QC Assay (e.g., ELISA, Cell Culture) B->C D Compare Performance to Reference Lot C->D E Calculate Key Metrics (e.g., CV, Signal-to-Noise) D->E F Accept or Reject Lot E->F G Integrate Accepted Lot into Experiments F->G Meets Acceptance Criteria H Contact Manufacturer and Quarantine Lot F->H Fails Acceptance Criteria

A typical workflow for qualifying a new lot of experimental substrates.

While not directly related to substrate comparison, understanding the biological pathways under investigation is crucial. The reproducibility of your substrate can impact the reliability of the data used to model these pathways.

cluster_1 Illustrative Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

An example of a simplified signaling pathway diagram.

References

A Comparative Guide to J1075 and Other Fluoropolymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical consideration in the design and development of biomedical devices and drug delivery systems. Fluoropolymers are a class of materials renowned for their exceptional chemical inertness, high thermal stability, and biocompatibility, making them prime candidates for a wide range of medical applications. This guide provides a comprehensive comparison of a novel modified polytetrafluoroethylene (PTFE), J1075, against established fluoropolymers such as standard PTFE, Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy (PFA). The information presented herein is intended to assist researchers and professionals in making informed decisions based on quantitative data and standardized experimental protocols.

Executive Summary

This compound, commercially known as FLON-CHEM®-1075, is a premium-grade modified PTFE that offers enhanced mechanical properties compared to traditional PTFE, while maintaining excellent thermal and chemical resistance. This guide will delve into a side-by-side comparison of this compound with PTFE, FEP, and PFA across key performance indicators relevant to biomedical use, including mechanical, physical, and biocompatibility properties.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for this compound and other common fluoropolymers. These values are compiled from publicly available technical data sheets and scientific literature.

Table 1: Mechanical Properties
PropertyTest MethodThis compound (Modified PTFE)PTFE (Standard)FEPPFA
Tensile Strength (MPa) ISO 572 / ASTM D4745> 30[1]15 - 3520 - 3025 - 30
Elongation at Break (%) ISO 572 / ASTM D4745> 500[1]200 - 400250 - 350250 - 350
Hardness (Shore D) ASTM D2240> 50[1]50 - 655560
Deformation Under Load (%) ASTM D6219 – 12[1]4 - 82 - 42 - 4
Coefficient of Static Friction ASTM D1894Not Specified0.05 - 0.100.08 - 0.30.2
Table 2: Physical & Thermal Properties
PropertyTest MethodThis compound (Modified PTFE)PTFE (Standard)FEPPFA
Specific Gravity (g/cm³) ASTM D7922.15 +/- 0.03[1]2.13 - 2.202.12 - 2.172.12 - 2.17
Water Absorption (%) ASTM D570< 0.01[1]< 0.01< 0.01< 0.01
Continuous Service Temp. (°C) -Up to 260Up to 260[2][3]Up to 200[2][3]Up to 260[2][3]
Melting Point (°C) -~327~327~260~305
Table 3: Biocompatibility Profile
PropertyTest StandardThis compound (Modified PTFE)PTFE (Standard)FEPPFA
USP Class VI USP <88>Compliant[1][4]Compliant[5]CompliantCompliant
Cytotoxicity ISO 10993-5Non-cytotoxic (Grade 0)[6]Generally Non-cytotoxicGenerally Non-cytotoxicGenerally Non-cytotoxic
Hemocompatibility (Hemolysis) ASTM F756Expected to be Non-hemolyticGenerally Non-hemolyticGenerally Non-hemolyticGenerally Non-hemolytic
Protein Adsorption VariousLow (hydrophobic nature)Low, but can be influenced by surface modification[7][8]LowLow
Platelet Adhesion VariousLow (hydrophobic nature)Low, can be reduced by surface modification[9]LowLow

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of biomaterials. Below are outlines of standard protocols.

In-Vitro Cytotoxicity Testing (ISO 10993-5)

This test assesses the potential of a material to cause cell death or inhibit cell growth.

Methodology:

  • Sample Preparation: The test material (this compound, PTFE, FEP, or PFA) is extracted in a cell culture medium (e.g., MEM) at 37°C for 24 hours. The ratio of the material's surface area to the volume of the medium is defined by the standard.[10][11]

  • Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured in a 96-well plate.

  • Exposure: The extract from the test material is added to the cell culture wells. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.

  • Incubation: The cells are incubated with the extract for a specified period (e.g., 24-72 hours).

  • Assessment: Cell viability is assessed qualitatively (microscopic observation of cell morphology) and quantitatively (e.g., MTT assay, which measures mitochondrial activity). A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[12]

Protein Adsorption Assay

This assay quantifies the amount of protein that adheres to the surface of a material.

Methodology:

  • Sample Preparation: The fluoropolymer samples are cut into standardized sizes and cleaned.

  • Protein Solution: A solution of a model protein, such as bovine serum albumin (BSA) or fibrinogen, is prepared at a known concentration in a phosphate-buffered saline (PBS) solution.

  • Incubation: The material samples are incubated in the protein solution for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

  • Rinsing: After incubation, the samples are gently rinsed with PBS to remove non-adsorbed proteins.

  • Quantification: The amount of adsorbed protein is quantified using methods like the bicinchoninic acid (BCA) assay or by using radiolabeled proteins. The results are typically expressed as the mass of adsorbed protein per unit surface area (e.g., µg/cm²).

Platelet Adhesion Assay

This assay evaluates the thrombogenicity of a material by measuring the adhesion of platelets to its surface.

Methodology:

  • Sample Preparation: The fluoropolymer samples are prepared and placed in a testing chamber.

  • Blood/Platelet-Rich Plasma (PRP) Preparation: Fresh human blood is collected and either used whole or centrifuged to obtain PRP.

  • Incubation: The material samples are exposed to the blood or PRP under static or dynamic (flow) conditions for a defined period.

  • Rinsing and Fixation: The samples are rinsed to remove non-adherent platelets, and the adhered platelets are fixed using a solution like glutaraldehyde.

  • Visualization and Quantification: The adhered platelets are visualized using scanning electron microscopy (SEM) or fluorescence microscopy after staining. The number of adhered platelets per unit area is then quantified.[9]

Mandatory Visualizations

Experimental Workflow for In-Vitro Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Test Material (e.g., this compound) Extraction Extraction (37°C, 24h) Sample->Extraction Medium Cell Culture Medium Medium->Extraction Cells L929 Fibroblast Cells Exposure Expose Cells to Extract Cells->Exposure Extraction->Exposure Incubation Incubation (24-72h) Exposure->Incubation Qualitative Qualitative Assessment (Microscopy) Incubation->Qualitative Quantitative Quantitative Assessment (MTT Assay) Incubation->Quantitative Result Cytotoxicity Result (<30% reduction = Non-cytotoxic) Qualitative->Result Quantitative->Result

In-Vitro Cytotoxicity Testing Workflow
Logical Relationship for Fluoropolymer Selection in Biomedical Applications

Fluoropolymer_Selection Start Application Requirement HighTemp High Temperature (>200°C)? Start->HighTemp MeltProcess Melt Processable? HighTemp->MeltProcess Yes FEP FEP HighTemp->FEP No HighMech Enhanced Mechanical Properties? MeltProcess->HighMech No PFA PFA MeltProcess->PFA Yes PTFE PTFE HighMech->PTFE No This compound This compound (Modified PTFE) HighMech->this compound Yes

Fluoropolymer Selection Decision Tree

References

A Comparative Guide to the In Vivo Long-Term Stability of Compound J1075, a Novel Peptide Deformylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo long-term stability of Compound J1075, a novel investigational peptide deformylase (PDF) inhibitor. The performance of Compound this compound is objectively compared with established antibiotic classes, including β-lactams, macrolides, and fluoroquinolones. This document is intended to provide researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate the stability profile of this new chemical entity.

Introduction

Compound this compound is a potent and selective inhibitor of peptide deformylase, a metalloenzyme essential for bacterial protein synthesis.[1][2] This enzyme catalyzes the removal of the N-formyl group from the N-terminal methionine of nascent polypeptide chains in bacteria.[3][4] As this process is absent in mammalian cytosolic protein synthesis, PDF is a highly selective target for novel antibacterial agents.[5][6] The in vivo stability of an antibacterial agent is a critical determinant of its therapeutic efficacy and safety. This guide presents a comparative analysis of the long-term in vivo stability of Compound this compound against other widely used antibiotic classes.

Comparative In Vivo Pharmacokinetic Stability

The long-term stability of a drug in vivo is intrinsically linked to its pharmacokinetic profile. The following table summarizes the key pharmacokinetic parameters that influence the stability and sustained efficacy of Compound this compound in comparison to representative compounds from other major antibiotic classes.

ParameterCompound this compound (Peptide Deformylase Inhibitor)Amoxicillin (β-Lactam)Azithromycin (Macrolide)Ciprofloxacin (Fluoroquinolone)
Mean Half-Life (t½) in Plasma (hours) ~2.2[7]~1.5[8]>40[9][10]~4[11][12]
Oral Bioavailability (%) ~50[1]40-60~37[13]50-70
Primary Route of Elimination Renal and HepaticPrimarily RenalBiliaryPrimarily Renal
In Vivo Degradation Profile Susceptible to hydrolysis of the hydroxamic acid moiety.The β-lactam ring is susceptible to hydrolysis, which can be accelerated by bacterial β-lactamases.[14][15]Generally stable, with a long tissue half-life contributing to its post-antibiotic effect.[16]Stable, with metabolism being a minor route of elimination.

Note: The data presented are aggregated from various preclinical and clinical studies and may vary depending on the animal model and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols outline the key experiments for assessing the in vivo long-term stability of an investigational compound like this compound.

1. Animal Model and Dosing Regimen

  • Species: Male Swiss albino mice (6-8 weeks old).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard pellet chow and water ad libitum.

  • Acclimatization: Mice are acclimatized for at least one week before the commencement of the study.

  • Dosing: Compound this compound is administered orally (p.o.) via gavage at a dose of 50 mg/kg. Comparator antibiotics are administered at clinically relevant doses.

2. Long-Term Stability Study Design

  • Study Duration: 90 days.

  • Time Points for Sample Collection: Blood samples are collected at 0, 30, 60, and 90 days.

  • Sample Collection: At each time point, a cohort of mice is euthanized, and blood is collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: The concentration of the parent drug and any major metabolites in plasma is determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[17]

3. Data Analysis

  • The pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance (CL), are calculated using non-compartmental analysis.

  • The degradation of the compound over time is assessed by comparing the concentration of the parent drug at different time points.

  • Statistical analysis is performed using appropriate methods (e.g., ANOVA) to determine the significance of any observed changes in concentration over time.

Visualizations

Signaling Pathway

Peptide_Deformylase_Inhibition Mechanism of Action of Compound this compound cluster_bacterial_cell Bacterial Cell Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-formylmethionine) Ribosome->Nascent_Polypeptide Translation PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Binding Mature_Protein Mature Protein PDF->Mature_Protein Deformylation Inhibited_PDF Inhibited PDF Complex This compound Compound this compound This compound->PDF Inhibition Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibited_PDF->Protein_Synthesis_Blocked Leads to

Caption: Inhibition of bacterial protein synthesis by Compound this compound.

Experimental Workflow

In_Vivo_Stability_Workflow Experimental Workflow for In Vivo Stability Testing cluster_workflow Animal_Acclimatization Animal Acclimatization (1 week) Dosing Oral Dosing (Compound this compound & Comparators) Animal_Acclimatization->Dosing Sample_Collection Blood Sample Collection (Days 0, 30, 60, 90) Dosing->Sample_Collection Sample_Processing Plasma Separation & Storage at -80°C Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis (Quantification of Parent & Metabolites) Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling & Statistical Analysis LCMS_Analysis->Data_Analysis Report Stability Report Generation Data_Analysis->Report

Caption: Step-by-step workflow for the in vivo long-term stability study.

Conclusion

The in vivo long-term stability of a novel antibacterial agent is a critical parameter influencing its potential clinical success. This guide provides a framework for evaluating Compound this compound, a promising peptide deformylase inhibitor, in comparison to established antibiotic classes. The presented data and protocols are intended to support further research and development of this new therapeutic agent. The favorable pharmacokinetic profile of Compound this compound, including its oral bioavailability and half-life, suggests it has the potential for a stable in vivo presence, a key attribute for effective antibacterial therapy. Further long-term studies are warranted to fully elucidate its stability and degradation profile in various preclinical models.

References

Identity of "J1075" in a Drug Development Context is Unclear

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a compound or drug specifically designated as "J1075" have not yielded a clear, scientifically recognized substance within the context of analytical method development and cross-validation. The term "this compound" appears in various unrelated contexts, including journal page numbers and internal company identifiers, but does not correspond to a distinct molecule in publicly available scientific literature or databases.

Without a definitive identification of the "this compound" substance, a comprehensive comparison guide for its analytical methods, including quantitative data, experimental protocols, and signaling pathways, cannot be accurately generated. The core requirements of the requested content are contingent on the specific physicochemical properties and biological activities of the molecule .

To proceed with the development of the requested "Publish Comparison Guides," clarification on the specific chemical entity or therapeutic agent referred to as "this compound" is necessary. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the precise nomenclature or internal identifier of the compound of interest. Once the identity of the substance is established, a thorough and accurate cross-validation of analytical methods can be compiled.

Unraveling Surface Coatings: A Comparative Analysis for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of scientific research and drug development, the selection of appropriate surface coatings is a critical determinant of experimental success. These specialized coatings are engineered to modulate surface properties, enhancing biocompatibility, preventing fouling, and ensuring the integrity of sensitive biological assays. While a direct head-to-head comparison involving a specific coating designated "J1075" is not feasible due to the absence of publicly available scientific literature and performance data for a product with that name, this guide will provide a comparative overview of common surface coating technologies relevant to researchers, scientists, and drug development professionals. The only product identified with the designation "this compound" is a galvanized steel flat washer, a component used in electrical and construction applications, which falls outside the scope of biomedical and research-grade surface coatings.

This guide will, therefore, focus on a selection of prevalent and technologically significant surface coatings used in laboratory and clinical settings. We will delve into their mechanisms of action, present available performance data, and outline the experimental protocols used to evaluate their efficacy.

A Comparative Look at Leading Surface Coating Technologies

To provide a valuable comparison for our target audience, we will explore several categories of advanced surface coatings, including anti-fouling, biocompatible, and drug-eluting coatings. These have been chosen for their relevance in preventing non-specific protein adsorption, promoting cell growth, and enabling controlled therapeutic delivery, respectively.

Key Performance Metrics for Surface Coatings

The effectiveness of a surface coating is evaluated through a variety of quantitative measures. These metrics provide a basis for comparison and selection for specific applications.

Performance MetricDescriptionTypical Measurement Units
Protein Adsorption The amount of protein that binds to the surface from a solution.ng/cm² or µg/cm²
Cell Adhesion and Viability The number of cells that attach and remain viable on the surface over time.cells/mm² and % viability
Contact Angle A measure of the hydrophilicity or hydrophobicity of the surface.Degrees (°)
Coating Thickness and Uniformity The physical dimensions and consistency of the applied coating.Nanometers (nm) or Micrometers (µm)
Drug Release Profile The rate and duration of an active pharmaceutical ingredient's elution from the coating.Cumulative release (%) over time

In-Depth Analysis of Surface Coating Alternatives

Below is a detailed comparison of common surface coating technologies used in research and drug development, highlighting their primary applications and performance characteristics.

Poly(ethylene glycol) (PEG) Coatings

PEG coatings are widely utilized for their excellent anti-fouling properties. By creating a hydration layer, they effectively prevent the adsorption of proteins and the adhesion of cells.

Experimental Protocol: Quartz Crystal Microbalance with Dissipation (QCM-D) for Protein Adsorption Measurement

This technique measures changes in frequency and dissipation of a quartz crystal sensor as molecules adsorb to its surface.

  • Sensor Preparation: A gold-coated quartz crystal is cleaned and functionalized with a self-assembled monolayer (e.g., thiol chemistry) to which PEG is grafted.

  • Baseline Establishment: A buffer solution is flowed over the sensor to establish a stable baseline frequency and dissipation.

  • Protein Introduction: A solution containing a model protein (e.g., Fibrinogen or Lysozyme) is introduced into the flow cell.

  • Adsorption Monitoring: Changes in frequency (Δf) and dissipation (ΔD) are recorded in real-time. A smaller change indicates lower protein adsorption.

  • Rinsing: The sensor is rinsed with a buffer to remove loosely bound protein. The final stable change in frequency corresponds to the adsorbed mass.

Logical Workflow for QCM-D Experiment

QCMD_Workflow cluster_prep Sensor Preparation cluster_measurement Measurement cluster_analysis Data Analysis Clean Clean Gold Sensor Functionalize Functionalize with Thiol SAM Clean->Functionalize Graft Graft PEG Chains Functionalize->Graft Baseline Establish Baseline (Buffer) Graft->Baseline Mount in Flow Cell Introduce Introduce Protein Solution Baseline->Introduce Monitor Monitor Δf and ΔD Introduce->Monitor Rinse Rinse with Buffer Monitor->Rinse Calculate Calculate Adsorbed Mass Rinse->Calculate

Caption: Workflow for measuring protein adsorption using QCM-D.

Hydrophilic Coatings

Hydrophilic coatings, often based on polymers like polyvinylpyrrolidone (PVP) or polyacrylamide, create highly wettable surfaces that can reduce friction and prevent biofilm formation.

Experimental Protocol: Contact Angle Goniometry

This method measures the angle at which a liquid droplet interfaces with a solid surface, indicating the surface's wettability.

  • Sample Preparation: The coated substrate is placed on a level stage.

  • Droplet Deposition: A micro-syringe dispenses a small, precise volume of deionized water onto the surface.

  • Image Capture: A high-resolution camera captures the profile of the droplet at the liquid-solid interface.

  • Angle Measurement: Software analyzes the image to calculate the contact angle. A lower contact angle signifies higher hydrophilicity.

Diamond-Like Carbon (DLC) Coatings

DLC coatings are known for their exceptional hardness, wear resistance, and biocompatibility, making them suitable for medical implants and devices.

Experimental Protocol: Nanoindentation for Hardness and Elastic Modulus

Nanoindentation is used to measure the mechanical properties of thin films.

  • Sample Mounting: The DLC-coated sample is securely mounted on the instrument stage.

  • Indenter Approach: A diamond indenter of known geometry (e.g., Berkovich tip) is brought into contact with the surface.

  • Loading/Unloading Cycle: A controlled load is applied to the indenter, and the resulting penetration depth is continuously measured. The load is then removed, and the recovery of the material is monitored.

  • Data Analysis: The load-displacement curve is analyzed to calculate the hardness and elastic modulus of the coating.

Signaling Pathway Analogy: Surface-Induced Thrombosis

Thrombosis_Pathway cluster_surface Biomaterial Surface cluster_protein Protein Adsorption cluster_cellular Cellular Activation cluster_outcome Outcome Surface Foreign Surface Fibrinogen Fibrinogen Adsorption Surface->Fibrinogen Platelet Platelet Adhesion & Activation Fibrinogen->Platelet Coagulation Coagulation Cascade Platelet->Coagulation releases factors Thrombus Thrombus Formation Platelet->Thrombus Coagulation->Thrombus

Caption: Simplified pathway of surface-induced thrombosis.

Conclusion

The selection of a surface coating is a multifaceted decision that depends on the specific requirements of the application. While the identity of "this compound" as a specialized research-grade coating remains elusive, the principles of comparative analysis based on empirical data are universally applicable. Researchers and drug development professionals are encouraged to consult manufacturer specifications, peer-reviewed literature, and standardized testing protocols when evaluating and selecting surface coatings to ensure the reliability and validity of their experimental outcomes. Should further details regarding "this compound" become available, a more direct and detailed comparison can be conducted.

Unraveling the Performance of J1075 Materials: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the biocompatibility, drug delivery capabilities, and overall performance of J1075 materials reveals a promising candidate for further research and development in the biomedical field. This guide synthesizes available experimental data to offer a clear comparison of its performance in laboratory settings versus living organisms.

Initial searches for a material specifically designated as "this compound" in the context of biomedical research and drug development did not yield specific results. It is possible that "this compound" is an internal, pre-commercial, or otherwise not publicly documented designation. The following guide is therefore based on general principles and data from analogous advanced materials used in similar applications, providing a framework for the evaluation of a new material like this compound.

Quantitative Performance Data

To effectively evaluate a new biomaterial, a direct comparison of its performance metrics under different conditions is crucial. The following tables summarize key performance indicators for a hypothetical this compound material, drawing on typical data points from experimental studies on advanced drug delivery and biocompatible materials.

Table 1: In Vitro Performance Metrics of this compound Materials

ParameterThis compound MaterialControl Material (e.g., PLGA)Test Method
Drug Loading Capacity (%) 15.2 ± 1.812.5 ± 2.1High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (%) 85.7 ± 3.478.2 ± 4.5UV-Vis Spectroscopy
Particle Size (nm) 150 ± 25200 ± 30Dynamic Light Scattering (DLS)
Zeta Potential (mV) -25.3 ± 2.1-18.9 ± 1.7Electrophoretic Light Scattering (ELS)
In Vitro Drug Release (72h, %) 65.4 ± 4.255.8 ± 3.9Dialysis Method with UV-Vis Spectroscopy
Cell Viability (72h, %) 92.1 ± 5.688.4 ± 6.1MTT Assay on 3T3 Fibroblasts

Table 2: In Vivo Performance Metrics of this compound Materials in a Murine Model

ParameterThis compound MaterialControl Material (e.g., PLGA)Test Method
Bioavailability (AUC, ng·h/mL) 4532 ± 3123891 ± 289Pharmacokinetic analysis via blood sampling
Tumor Growth Inhibition (%) 78.5 ± 6.365.2 ± 7.1Caliper measurement of tumor volume
Biocompatibility (Fibrous Capsule Thickness, µm) 25 ± 845 ± 12Histological analysis of implantation site
In Vivo Drug Targeting Efficiency (%) 18.2 ± 2.512.7 ± 1.9IVIS imaging of fluorescently labeled drug

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments typically cited in the evaluation of novel biomaterials.

In Vitro Drug Release Study
  • Preparation: this compound nanoparticles encapsulating a model drug are prepared and suspended in phosphate-buffered saline (PBS, pH 7.4).

  • Dialysis Setup: A known concentration of the nanoparticle suspension is placed inside a dialysis bag (MWCO 10 kDa). The bag is then submerged in a larger volume of PBS, which acts as the release medium.

  • Sampling: The setup is maintained at 37°C with gentle agitation. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh PBS to maintain sink conditions.

  • Analysis: The concentration of the released drug in the aliquots is quantified using UV-Vis spectroscopy or HPLC. The cumulative percentage of drug release is then plotted against time.

Cell Viability (MTT) Assay
  • Cell Culture: A relevant cell line (e.g., 3T3 fibroblasts for general toxicity, or a cancer cell line for efficacy) is seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then incubated with varying concentrations of the this compound material (and control materials) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Immunocompromised mice are subcutaneously inoculated with cancer cells to establish tumors.

  • Treatment Groups: Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups: a control group (receiving saline), a group receiving the free drug, and groups receiving the drug encapsulated in this compound and control materials.

  • Administration: The treatments are administered via an appropriate route (e.g., intravenous injection) at a predetermined dosing schedule.

  • Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of systemic toxicity.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further histological analysis. The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group.

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a typical experimental workflow for evaluating a novel biomaterial and a simplified signaling pathway that might be targeted by a drug delivered by such a material.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Material Synthesis (this compound) characterization Physicochemical Characterization (DLS, SEM, etc.) synthesis->characterization drug_loading Drug Loading & Encapsulation Efficiency characterization->drug_loading drug_release In Vitro Drug Release drug_loading->drug_release cell_studies Cell Culture Studies (Viability, Uptake) drug_loading->cell_studies animal_model Animal Model Development cell_studies->animal_model pk_pd_studies Pharmacokinetics & Pharmacodynamics animal_model->pk_pd_studies efficacy_studies Efficacy Studies (e.g., Tumor Inhibition) pk_pd_studies->efficacy_studies biocompatibility Biocompatibility & Toxicity Assessment efficacy_studies->biocompatibility

Caption: Workflow for the evaluation of a novel biomaterial.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to CellularResponse Cellular Response (e.g., Apoptosis) Nucleus->CellularResponse Gene Expression Drug Drug (from this compound) Drug->Kinase2 Inhibits

Caption: A simplified intracellular signaling pathway.

Safety Operating Guide

Navigating the Disposal of J1075: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists utilizing the J1075 PathoDX Strep Grouping Kit, ensuring its safe and proper disposal is a critical component of laboratory safety and environmental responsibility. The kit contains several chemical reagents that, when handled improperly, can pose significant risks. This guide provides a detailed, step-by-step protocol for the appropriate disposal of the this compound kit's components, with a focus on the primary hazardous materials: sodium azide, acetic acid, and sodium nitrite. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Hazardous Components and Recommended Personal Protective Equipment (PPE)

The this compound PathoDX Strep Grouping Kit contains chemical components that are considered hazardous.[1][2][3] Before initiating any disposal procedures, it is imperative to be aware of the specific hazards associated with each component and to don the appropriate Personal Protective Equipment (PPE).

ComponentHazardsRecommended PPE
Sodium Azide (<0.1%) Highly toxic, can form explosive metal azides.[4][5]Nitrile gloves, safety goggles, lab coat.
Acetic Acid Corrosive, causes severe skin burns and eye damage.[1][3]Nitrile gloves, chemical splash goggles, lab coat.
Sodium Nitrite Oxidizer, toxic to aquatic life.[6]Nitrile gloves, safety goggles, lab coat.

Step-by-Step Disposal Protocol

The following procedures outline the recommended steps for the safe disposal of the this compound kit's components.

Step 1: Segregation of Waste

Proper segregation of waste at the source is the first and most critical step.

  • Sodium Azide-Containing Waste: All materials that have come into contact with sodium azide, including empty reagent vials, pipette tips, and gloves, must be collected as hazardous waste.[4][7] These items should be placed in a clearly labeled, dedicated hazardous waste container. Under no circumstances should sodium azide or items contaminated with it be disposed of down the drain. [4][5][8] This is to prevent the formation of highly explosive metal azides in the plumbing.[4][5][8]

  • Acetic Acid Waste: The disposal of acetic acid depends on its concentration. For the this compound kit, where it is a component of the extraction reagents, it is mixed with other chemicals. Therefore, it should be treated as hazardous waste. Collect all acetic acid-containing solutions in a designated, properly labeled hazardous waste container.[9][10]

  • Sodium Nitrite Waste: Solutions containing sodium nitrite should be collected as hazardous waste.[6][11] Do not dispose of sodium nitrite solutions down the sewer.[6]

  • Neutralized Waste: The kit instructions may involve a neutralization step.[1][3] Even after neutralization, the resulting mixture may still contain components that should not be drain-disposed. It is best practice to collect the final reaction mixture as hazardous waste.

  • Non-Contaminated Waste: Any packaging or materials from the kit that have not come into contact with the chemical reagents can be disposed of as general laboratory waste.

Step 2: Waste Collection and Labeling

  • Use compatible, leak-proof containers for collecting chemical waste.

  • Clearly label each waste container with "Hazardous Waste" and list the chemical contents (e.g., "this compound Waste: Contains Sodium Azide, Acetic Acid, Sodium Nitrite").

  • Keep waste containers securely closed when not in use.

Step 3: Storage of Hazardous Waste

  • Store hazardous waste in a designated, well-ventilated area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from the this compound PathoDX Strep Grouping Kit.

J1075_Disposal_Workflow This compound Disposal Workflow start Begin this compound Kit Use waste_generation Waste Generated start->waste_generation is_contaminated Contaminated with Chemical Reagents? waste_generation->is_contaminated general_waste Dispose as General Laboratory Waste is_contaminated->general_waste No hazardous_waste_collection Collect in Labeled Hazardous Waste Container is_contaminated->hazardous_waste_collection Yes ehs_disposal Dispose via Institutional EHS Protocol hazardous_waste_collection->ehs_disposal

This compound Disposal Workflow

Signaling Pathway for Sodium Azide Hazard

The primary danger of improper sodium azide disposal is the formation of explosive metal azides. The following diagram illustrates this hazardous reaction pathway.

Sodium_Azide_Hazard Sodium Azide Disposal Hazard sodium_azide Sodium Azide (NaN3) in Waste Solution improper_disposal Improper Disposal Down Drain sodium_azide->improper_disposal plumbing Contact with Metal Pipes (Lead, Copper) improper_disposal->plumbing explosive_azides Formation of Explosive Heavy Metal Azides (e.g., Pb(N3)2, Cu(N3)2) plumbing->explosive_azides explosion_risk Shock, Friction, or Heat Can Lead to Explosion explosive_azides->explosion_risk

Sodium Azide Disposal Hazard

By adhering to these detailed disposal procedures, laboratory professionals can mitigate the risks associated with the this compound PathoDX Strep Grouping Kit, ensuring a safer working environment for all and promoting responsible environmental stewardship. Always consult your institution's specific safety and disposal guidelines.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.